Conglobatin C1
Description
Conglobatin C has been reported in Streptomyces conglobatus with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34N2O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(3E,7S,8S,11E,15S,16S)-3,7,11,15-tetramethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
InChI |
InChI=1S/C26H34N2O6/c1-17-7-5-9-19(3)26(30)34-24(12-22-14-28-16-32-22)18(2)8-6-10-20(4)25(29)33-23(17)11-21-13-27-15-31-21/h9-10,13-18,23-24H,5-8,11-12H2,1-4H3/b19-9+,20-10+/t17-,18-,23-,24-/m0/s1 |
InChI Key |
LVEHBOBGUJZZBO-KDTLMUGASA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=O)/C(=C/CC[C@@H]([C@@H](OC(=O)/C(=C/CC1)/C)CC2=CN=CO2)C)/C)CC3=CN=CO3 |
Canonical SMILES |
CC1CCC=C(C(=O)OC(C(CCC=C(C(=O)OC1CC2=CN=CO2)C)C)CC3=CN=CO3)C |
Origin of Product |
United States |
Foundational & Exploratory
Conglobatin C1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin C1 is a macrodiolide natural product that has demonstrated cytotoxic activity against cancer cell lines. As a member of the conglobatin family, its mechanism of action is of significant interest to the scientific community for its potential in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing upon available data and studies of its close structural analogues.
Core Mechanism of Action: Inhibition of the Hsp90/Cdc37 Chaperone System
While direct mechanistic studies on this compound are limited, extensive research on its analogue, Conglobatin A, provides a strong model for its mode of action. Conglobatin A has been identified as an inhibitor of the Hsp90/Cdc37 protein-protein interface.[1][2][3] This interaction is critical for the stability and function of numerous oncogenic client proteins, particularly kinases.
The proposed mechanism suggests that this compound, like Conglobatin A, binds to the N-terminus of Hsp90. This binding event sterically hinders the interaction between Hsp90 and its co-chaperone Cdc37.[1] The disruption of this complex leads to the destabilization and subsequent degradation of Hsp90 client proteins.
Downstream Effects of Hsp90/Cdc37 Inhibition
The inhibition of the Hsp90/Cdc37 interaction by conglobatins triggers a cascade of downstream cellular events:
-
Selective Interference with K-Ras Signaling: A key consequence of Hsp90/Cdc37 disruption is the selective interference with K-Ras nanoclustering and signaling.[1] This is mediated through the depletion of the Hsp90 client protein HIF-1α, which in turn reduces the expression of its transcriptional target, galectin-3.[2] Galectin-3 is a critical scaffold protein for K-Ras nanoclustering on the plasma membrane.
-
Degradation of Onco-Proteins: The loss of Hsp90 chaperone function leads to the proteasomal degradation of a wide range of client proteins that are often mutated or overexpressed in cancer cells.
-
Cell Cycle Arrest: Treatment with conglobatins has been shown to induce G2/M cell cycle arrest.[1]
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death, or apoptosis, in cancer cells.[1]
Quantitative Data
The cytotoxic potential of this compound and its analogues has been quantified against the NS-1 myeloma cell line.
| Compound | IC50 (µg/mL) vs. NS-1 Myeloma Cells |
| Conglobatin | 1.39 |
| Conglobatin B1 | 0.084 |
| This compound | 1.05 |
| Conglobatin C2 | 0.45 |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound, based on the mechanism of Conglobatin A.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
NS-1 myeloma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed NS-1 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Hsp90/Cdc37 Interaction Assay (Co-Immunoprecipitation)
This protocol can be used to verify the disruption of the Hsp90-Cdc37 interaction by this compound.
Materials:
-
Cancer cell line (e.g., a line known to be sensitive to Hsp90 inhibitors)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Hsp90 antibody
-
Anti-Cdc37 antibody
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Incubate cell lysates with an anti-Hsp90 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to precipitate the Hsp90-containing protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Cdc37 antibody to detect the amount of Cdc37 that was co-immunoprecipitated with Hsp90.
-
A decrease in the Cdc37 signal in the this compound-treated sample compared to the control indicates disruption of the interaction.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Experimental Workflow
The following diagram outlines a general workflow for investigating the mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a promising cytotoxic agent whose mechanism of action is likely centered on the inhibition of the Hsp90/Cdc37 chaperone machinery. This leads to the disruption of critical oncogenic signaling pathways, including K-Ras signaling, ultimately resulting in cell cycle arrest and apoptosis. Further direct investigation into the molecular interactions and cellular effects of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such future research.
References
An In-depth Technical Guide to the Conglobatin C1 Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conglobatin C1 is a C2-symmetric macrodiolide natural product with significant cytotoxic activity, making it a compound of interest for oncology research and drug development. It is an analogue of conglobatin, produced by a distinct strain of Streptomyces. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It details the genetic basis, proposed enzymatic steps, and potential for engineered biosynthesis of novel analogues. This document is intended to be a resource for researchers in natural product biosynthesis, medicinal chemistry, and drug discovery.
Introduction
Conglobatins are a family of oxazole-containing macrodiolides with potent biological activities. The parent compound, conglobatin, is produced by Streptomyces conglobatus ATCC 31005. Recently, a chemical investigation of an Australian Streptomyces strain, MST-91080, led to the discovery of several new conglobatin analogues, including this compound.[1] These novel compounds exhibit different methylation patterns compared to the original conglobatin, suggesting a divergence in their biosynthetic pathways.[1] this compound, in particular, has demonstrated potent and selective cytotoxic activity against the NS-1 myeloma cell line, highlighting its therapeutic potential.[1] Understanding the intricate enzymatic machinery responsible for its biosynthesis is crucial for harnessing its full potential through synthetic biology and medicinal chemistry approaches.
The Conglobatin Biosynthetic Gene Cluster
The biosynthesis of conglobatins is orchestrated by a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid gene cluster. The complete gene cluster for conglobatin was identified and characterized from S. conglobatus. While the specific gene cluster from Streptomyces sp. MST-91080 has been sequenced, a detailed functional analysis focusing on the biosynthesis of this compound has not yet been published.[2] However, based on the structural similarities and the conservation of biosynthetic logic for this class of compounds, the core enzymatic machinery is expected to be highly homologous to the conglobatin (cong) cluster.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow a pathway similar to that of conglobatin, with a key deviation in the methylation pattern of the polyketide backbone. The overall process involves the formation of a monomeric oxazole-containing pentaketide, followed by a head-to-tail dimerization and cyclization to yield the final macrodiolide structure.
Monomer Assembly
The assembly of the conglobatin monomer is initiated by a non-ribosomal peptide synthetase (NRPS) module that activates and incorporates a glycine starter unit. This is followed by a series of extensions with malonyl-CoA and methylmalonyl-CoA extender units, catalyzed by a modular polyketide synthase (PKS).
A key feature of the conglobatin pathway is the formation of a 5-substituted oxazole ring. This is proposed to occur through the coordinated action of a formyltransferase, a cyclodehydratase (CongE), and the initial PKS module (CongB) acting on the glycine starter unit.[3]
Deviation from the Canonical Conglobatin Pathway
The defining feature of this compound is its unique methylation pattern, which suggests a difference in the selection or modification of extender units during polyketide chain elongation. The originally proposed pathway for conglobatin involves three successive additions of methylmalonyl-CoA.[3] The altered methyl positions in this compound indicate that a different combination of malonyl-CoA and methylmalonyl-CoA extender units is likely utilized. This could be due to a difference in the acyltransferase (AT) domain specificity of the PKS modules or the action of a distinct methyltransferase.
The following diagram illustrates the proposed biosynthetic pathway for the this compound monomer, highlighting the putative deviation point from the general conglobatin pathway.
References
- 1. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resorculins: hybrid polyketide macrolides from Streptomyces sp. MST-91080 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Conglobatin C1: A Technical Guide for Scientific Professionals
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Cytotoxic Macrolide.
Introduction
Conglobatin C1 is a naturally occurring macrodiolide that has garnered interest within the scientific community for its cytotoxic properties.[1] Isolated from a previously un-reported Streptomyces strain, MST-91080, it is an analogue of the C2-symmetric macrodiolide, conglobatin.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is distinguished from its parent compound, conglobatin, by differing patterns of methylation on its macrodiolide skeleton.[1][2] This structural nuance is believed to contribute to its biological activity.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C26H34N2O6 | [3] |
| Molecular Weight | 470.56 g/mol | [3] |
| CAS Number | 2673270-37-4 | [3] |
| Appearance | White to off-white solid (presumed) | Inferred from general properties of similar compounds |
| Solubility | Soluble in DMSO and methanol. | [4] |
| Storage | -20°C | [4] |
| Stability | ≥ 4 years at -20°C | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Value | Source |
| Mass Spectrometry | HRESI(+)-MS m/z 471.2490 [M+H]+ (calcd. for C26H35N2O6, 471.2490) | [2] |
| UV Maximum | 214 nm (in MeCN, characteristic of the α,β-unsaturated carbonyl moiety) | [5] |
| ¹H and ¹³C NMR | Detailed NMR data in DMSO-d6 have been reported, but a publicly available peak assignment table is not available. | [6] |
Biological Activity
This compound has demonstrated potent and selective cytotoxic activity.
Table 3: In Vitro Biological Activity of this compound
| Assay | Cell Line | Result (IC₅₀) | Source |
| Cytotoxicity | NS-1 Mouse Myeloma | 1.05 µg/mL | [1] |
The cytotoxic effects of many macrolides are known to be mediated through the induction of apoptosis. While the specific signaling cascade for this compound has not been fully elucidated, a plausible mechanism is the activation of the intrinsic apoptotic pathway.
Signaling Pathway
The following diagram illustrates a likely signaling pathway through which this compound may exert its cytotoxic effects, based on the known mechanisms of similar cytotoxic macrolides.
Experimental Protocols
The following sections detail the general methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on published literature.
Isolation and Purification
-
Fermentation: The Streptomyces sp. strain MST-91080 is cultured on a suitable medium, such as pearl barley, to produce this compound.[7]
-
Extraction: The culture is extracted with an organic solvent like ethyl acetate. The resulting extract is then partitioned against hexane to remove nonpolar impurities.[6]
-
Chromatographic Purification: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.[5]
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula.[2]
-
NMR Spectroscopy: One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are employed to elucidate the connectivity and stereochemistry of the molecule. Spectra are typically acquired in deuterated solvents such as DMSO-d6.[6]
-
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is used to identify chromophores within the molecule, such as the α,β-unsaturated carbonyl system.[5]
-
Infrared Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in the molecule.[6]
Cytotoxicity Assay
The cytotoxic activity of this compound against cancer cell lines is typically evaluated using a cell viability assay, such as the MTT or a luminogenic assay.
-
Cell Culture: NS-1 mouse myeloma cells are cultured in an appropriate medium and conditions.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: A reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a commercial cytotoxicity assay kit is added to the cells. The viability is determined by measuring the absorbance or luminescence, which correlates with the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion
This compound represents a promising natural product with significant cytotoxic activity. Its unique chemical structure and potent biological effects make it a compelling candidate for further investigation in the development of novel anticancer therapeutics. This guide provides a foundational understanding of its chemical and biological characteristics to support ongoing and future research endeavors.
References
- 1. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Iterative Mechanism of Macrodiolide Formation in the Anticancer Compound Conglobatin. [repository.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Macrolides: From Toxins to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
The Biological Activity of Conglobatin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin C1 is a macrocyclic polyketide and a cytotoxic analogue of conglobatin, a C2-symmetric macrodiolide.[1] It is a secondary metabolite isolated from the indigenous Australian actinomycete, Streptomyces sp. MST-91080.[1] This document provides a comprehensive overview of the known biological activity of this compound, with a focus on its cytotoxic properties. Due to the limited specific research on this compound's mechanism of action, this guide also draws upon the more extensive studies of its parent compound, conglobatin, to infer its likely molecular pathways of action.
Quantitative Data on Cytotoxic Activity
The primary reported biological activity of this compound is its cytotoxicity against the NS-1 myeloma cell line.[1] The following table summarizes the available quantitative data and provides a comparison with related conglobatin analogues.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| This compound | NS-1 (murine myeloma) | 1.05 | ~2.23 | [1] |
| Conglobatin | NS-1 (murine myeloma) | 1.39 | ~2.95 | [1] |
| Conglobatin B1 | NS-1 (murine myeloma) | 0.084 | ~0.18 | [1] |
| Conglobatin C2 | NS-1 (murine myeloma) | 0.45 | ~0.96 | [1] |
¹ Molar concentrations are estimated based on the molecular weight of this compound (C26H34N2O6, 470.56 g/mol ) and its isomers.
Inferred Mechanism of Action: Hsp90 Inhibition and Cell Cycle Arrest
While the specific molecular targets of this compound have not been explicitly elucidated, the mechanism of its parent compound, conglobatin, has been studied in greater detail. Conglobatin is known to function as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[2][3]
Conglobatin binds to the N-terminal domain of Hsp90, leading to the disruption of the Hsp90-Cdc37 chaperone-co-chaperone complex.[1][2] This disruption prevents the proper folding and maturation of Hsp90 client proteins, leading to their degradation via the proteasome. Key client proteins implicated in this pathway include those involved in cell cycle regulation.[3] The inhibition of Hsp90 by conglobatin has been shown to induce G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][3] Given the structural similarity, it is highly probable that this compound exerts its cytotoxic effects through a similar mechanism.
Proposed Signaling Pathway for this compound
The following diagram illustrates the proposed signaling pathway for this compound, based on the known mechanism of the parent compound, conglobatin.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Protocols
The following is a representative protocol for determining the cytotoxic activity of this compound against the NS-1 myeloma cell line using a standard MTT assay. This protocol is synthesized from established methodologies for cytotoxicity testing and cell line maintenance.[4][5][6]
Cell Culture and Maintenance of NS-1 Cells
-
Cell Line: Murine myeloma NS-1 cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in suspension culture in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: The cell density is maintained between 1 x 10^5 and 1 x 10^6 viable cells/mL. Cultures are split every 2-3 days by centrifugation (150 x g for 5 minutes) and resuspension in fresh medium to the appropriate density. The doubling time of NS-1 cells is approximately 24 hours.[5]
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Harvest NS-1 cells in the logarithmic growth phase and assess viability using trypan blue exclusion. Seed the cells into a 96-well flat-bottom microplate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound.
Conclusion and Future Directions
This compound demonstrates potent cytotoxic activity against the NS-1 myeloma cell line. While direct mechanistic studies on this compound are currently lacking, the well-documented role of its parent compound, conglobatin, as an Hsp90 inhibitor provides a strong foundation for understanding its likely mode of action. Future research should focus on confirming the inhibition of Hsp90 by this compound, identifying its specific client protein interactions, and elucidating the precise signaling cascades that lead to G2/M cell cycle arrest and apoptosis in cancer cells. Such studies will be crucial for evaluating the therapeutic potential of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cellosaurus cell line P3/NS1/1-Ag4.1 (CVCL_2155) [cellosaurus.org]
- 6. NS-1 (P3/NS/1-Ag4.1) Cells [cytion.com]
Conglobatin C1: A Technical Guide to its Discovery, Origin, and Biological Activity
Introduction
Conglobatin C1 is a naturally occurring macrodiolide and a novel analogue of the C2-symmetric molecule, conglobatin.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound, with a focus on the experimental methodologies and quantitative data for researchers, scientists, and professionals in drug development.
Discovery and Origin
This compound was discovered as part of a chemical investigation into an indigenous Australian strain of Streptomyces, designated MST-91080.[1][2] This discovery was significant as it identified a new member of the conglobatin family of cytotoxic compounds. Phylogenetic analysis of the 16S rRNA gene sequence of MST-91080 confirmed it as a distinct species of Streptomyces and different from the original producer of conglobatin, Streptomyces conglobatus ATCC 31005.[1][2] The research was conducted by a team of scientists from Microbial Screening Technologies, The University of Sydney, The University of Western Australia, and Macquarie University in Australia.[1]
Quantitative Data: Cytotoxic Activity
This compound, along with its related analogues, exhibits potent cytotoxic activity. Its efficacy was selectively evaluated against the NS-1 myeloma cell line. The following table summarizes the key quantitative data on its biological activity in comparison to the parent compound, conglobatin, and other analogues.
| Compound | IC50 (µg/mL) against NS-1 Myeloma Cell Line |
| This compound | 1.05 |
| Conglobatin B1 | 0.084 |
| Conglobatin C2 | 0.45 |
| Conglobatin | 1.39 |
Table 1: Cytotoxic activity of this compound and related compounds against the NS-1 myeloma cell line.[1][2]
Experimental Protocols
The isolation and characterization of this compound involved a series of detailed experimental procedures, from fermentation to spectroscopic analysis.
Fermentation of Streptomyces sp. MST-91080
A seed culture of Streptomyces sp. MST-91080 was prepared by inoculating a flask containing a seed medium with the strain from a glycerol stock. The culture was incubated on a rotary shaker. This seed culture was then used to inoculate production flasks containing a production medium. The production culture was incubated for several days to allow for the biosynthesis of the target compounds.
Extraction and Isolation
The fermentation broth was harvested and the mycelium was separated from the supernatant. The supernatant was extracted with an organic solvent, typically ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic separations to isolate the individual conglobatin analogues. This multi-step process involved techniques such as solid-phase extraction followed by preparative high-performance liquid chromatography (HPLC).
Structure Elucidation
The molecular structure of this compound was determined using a combination of spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula. Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, COSY, HSQC, and HMBC experiments, were employed to elucidate the planar structure and stereochemistry of the molecule.
Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated using a standard in vitro assay against the NS-1 myeloma cell line. The cells were treated with various concentrations of the purified compound. The half-maximal inhibitory concentration (IC50) was then calculated to quantify the cytotoxic potency of the compound.
Visualizations
Experimental Workflow for this compound Discovery
The following diagram illustrates the general workflow from the cultivation of the microbial strain to the identification and evaluation of this compound.
Caption: Workflow for the Discovery of this compound.
Proposed Biosynthetic Deviation for Conglobatin Analogues
The discovery of this compound and its isomers suggests a deviation from the previously proposed biosynthetic pathway for conglobatin. The altered methylation patterns on the macrodiolide skeleton indicate a different sequence of extender unit additions during polyketide synthesis.
Caption: Deviation in Conglobatin Biosynthesis.
References
In-Depth Technical Guide: Cytotoxic Effects of Conglobatin C1 on Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of neoplastic plasma cells in the bone marrow. Despite recent advances in treatment, it remains an incurable disease for many patients, necessitating the exploration of novel therapeutic agents. Conglobatin C1, a macrodiolide compound, has emerged as a substance of interest due to its cytotoxic activity against myeloma cells. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the cytotoxic effects of this compound on myeloma cells, with a focus on quantitative data, experimental methodologies, and potential signaling pathways.
Quantitative Data on Cytotoxic Activity
Recent research has demonstrated the selective cytotoxic potential of this compound against the NS-1 myeloma cell line. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | NS-1 Myeloma | 1.05 [1][2] |
| Conglobatin B1 | NS-1 Myeloma | 0.084[1][2] |
| Conglobatin C2 | NS-1 Myeloma | 0.45[1][2] |
| Conglobatin (parent compound) | NS-1 Myeloma | 1.39[1][2] |
Table 1: Comparative IC50 values of Conglobatin analogues against the NS-1 myeloma cell line.
Experimental Protocols
The following sections detail the methodologies that can be employed to investigate the cytotoxic effects of this compound on myeloma cells. These protocols are based on standard laboratory techniques and the information available from the primary research on Conglobatins.
Cell Line and Culture
The NS-1 cell line , a murine myeloma cell line, is a suitable model for these studies.[3][4]
-
Culture Medium: RPMI-1640 supplemented with 2 mM L-glutamine, 1 mM sodium pyruvate, 50 units/mL penicillin, 50 µg/mL streptomycin, and 15% fetal calf serum (FCS).[3]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 7% CO2 in-air atmosphere.[3]
-
Subculturing: Cultures are typically split every 3-4 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[4]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
NS-1 myeloma cells
-
This compound
-
RPMI-1640 medium
-
Fetal Calf Serum (FCS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed NS-1 cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated NS-1 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells after treatment with this compound.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2 family proteins).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
While the specific signaling pathways affected by this compound in myeloma cells have not yet been elucidated in published research, the induction of apoptosis is a common mechanism for cytotoxic compounds. The following diagrams illustrate the general intrinsic and extrinsic apoptosis pathways that are often implicated in cancer cell death. Further research is required to determine the precise mechanism of action of this compound.
Conclusion and Future Directions
This compound demonstrates selective cytotoxic activity against the NS-1 myeloma cell line, suggesting its potential as a lead compound for the development of novel anti-myeloma therapies. The provided experimental protocols offer a framework for further investigation into its efficacy and mechanism of action.
Crucially, future research should focus on:
-
Confirming the cytotoxic effects of this compound on a broader panel of human myeloma cell lines and primary patient samples.
-
Elucidating the specific signaling pathways modulated by this compound that lead to apoptosis in myeloma cells. This will involve comprehensive analysis of the Bcl-2 family proteins, caspase activation cascade, and other key regulators of apoptosis.
-
Investigating the potential for synergistic effects when this compound is combined with existing anti-myeloma agents.
A thorough understanding of the molecular mechanisms underlying the cytotoxic effects of this compound will be instrumental in its potential translation into a clinically effective therapeutic agent for multiple myeloma.
References
Conglobatin C1: A Technical Guide to its Potential as an Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation and survival. Consequently, Hsp90 has emerged as a promising target for anticancer drug development. Conglobatin C1, a macrolide dilactone, has been identified as a potential Hsp90 inhibitor. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. The information presented herein is intended to facilitate further research and development of this compound and related compounds as potential therapeutic agents.
Introduction
The 90-kilodalton heat shock protein (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by assisting in the folding, stabilization, and activation of a wide array of "client" proteins.[1][2] These clients include numerous proteins involved in signal transduction, cell cycle regulation, and apoptosis, such as HER2, Akt, Raf-1, and CDK4.[2] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of oncoproteins that drive tumor growth and survival.[3] This reliance makes Hsp90 an attractive target for cancer therapy.
Conglobatins are a class of macrolide dilactones isolated from Streptomyces conglobatus.[4][5] Conglobatin A (also known as FW-04-806) has been identified as an Hsp90 inhibitor that uniquely disrupts the interaction between Hsp90 and its co-chaperone Cdc37, without affecting the ATPase activity of Hsp90.[2][4] this compound is a derivative of Conglobatin A and is suggested to share a similar mechanism of action, interfering with the Hsp90/Cdc37 protein-protein interface.[6] This guide focuses on the available data for this compound and provides the necessary technical information to investigate its potential as an Hsp90 inhibitor.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its related analogue, Conglobatin.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Assay Type | IC50 | Source |
| This compound | NS-1 (mouse myeloma) | Cytotoxicity | 1.05 µg/mL | [7][8] |
Table 2: Anti-proliferative Activity of Conglobatin (FW-04-806/Conglobatin A)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Source |
| SKBR3 | Breast Cancer | 12.11 | 48 h | [4] |
| MCF-7 | Breast Cancer | 39.44 | 48 h | [4] |
| EC109 | Esophageal Squamous Cell Carcinoma | 16.43 | Not Specified | [4] |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 15.89 | Not Specified | [4] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 10.94 | Not Specified | [4] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 10.50 | Not Specified | [4] |
| KYSE180 | Esophageal Squamous Cell Carcinoma | 10.28 | Not Specified | [4] |
| KYSE510 | Esophageal Squamous Cell Carcinoma | 9.31 | Not Specified | [4] |
Note: Direct Hsp90 inhibitory IC50 or Ki values for this compound are not currently available in the public domain and represent a key area for future investigation.
Mechanism of Action
This compound is believed to function as an Hsp90 inhibitor by disrupting the crucial interaction between Hsp90 and its co-chaperone, Cdc37.[6] This mechanism is distinct from many other Hsp90 inhibitors that competitively bind to the N-terminal ATP-binding pocket.[2][4] By interfering with the Hsp90-Cdc37 complex formation, this compound prevents the proper folding and maturation of a subset of Hsp90 client proteins, particularly protein kinases.[3] This leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2][4]
References
- 1. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Conglobatin | C28H38N2O6 | CID 74764116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Elaiophylin Is a Potent Hsp90/ Cdc37 Protein Interface Inhibitor with K-Ras Nanocluster Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Endogenous Metabolite | MedChemExpress [medchemexpress.eu]
- 8. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Anticancer Screening of Conglobatin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary anticancer screening of Conglobatin C1, a novel macrodiolide. The document details its cytotoxic effects against the NS-1 myeloma cell line, outlines the experimental protocols used for this determination, and explores potential mechanisms of action based on the activity of structurally related compounds.
Quantitative Data Summary
The cytotoxic potential of this compound and its analogues was evaluated against the NS-1 myeloma cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify and compare their potency.
Table 1: Cytotoxicity of Conglobatin Analogues Against NS-1 Myeloma Cell Line [1]
| Compound | IC50 (µg/mL) |
| Conglobatin | 1.39 |
| Conglobatin B1 | 0.084 |
| This compound | 1.05 |
| Conglobatin C2 | 0.45 |
Experimental Protocols
The following protocols describe the cell culture and cytotoxicity assay methods employed for the preliminary anticancer screening of this compound.
Cell Line and Culture Conditions
The NS-1 mouse myeloma cell line was used for the in vitro cytotoxicity assays.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, 50 units/mL penicillin, and 50 µg/mL streptomycin.[2][4] Some protocols also recommend the addition of 10 mM HEPES.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4][5] Cell density was maintained between 0.5 x 10^6 and 2 x 10^6 cells/mL for optimal growth.[5]
Cytotoxicity Assay: MTT Proliferation Assay
The cytotoxic effect of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: NS-1 cells were seeded in 96-well plates at a density of 1 x 10^5 to 1 x 10^6 cells/well in a final volume of 100 µL of culture medium.[6]
-
Compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells were then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[7]
-
Incubation: The plates were incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of this compound.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Hypothesized Signaling Pathway
Based on the known mechanisms of other oxazole-containing macrolides and natural products from Streptomyces, a hypothesized signaling pathway for the anticancer activity of this compound is presented below. It is proposed that this compound may induce apoptosis in cancer cells through the modulation of key signaling molecules.
References
- 1. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 3. NS-1 (P3/NS/1-Ag4.1) Cells [cytion.com]
- 4. Cloning and sequencing of the light chain variable region from NS-1 myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
- 6. texaschildrens.org [texaschildrens.org]
- 7. broadpharm.com [broadpharm.com]
Structural Elucidation of Conglobatin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin C1 is a naturally occurring macrodiolide, a class of compounds known for their diverse biological activities. Isolated from Streptomyces conglobatus, this molecule has garnered interest within the scientific community. Understanding its precise chemical architecture is paramount for any further investigation into its mechanism of action, potential therapeutic applications, and synthetic accessibility. This technical guide provides a detailed overview of the structural elucidation of this compound, focusing on the spectroscopic and spectrometric data that defined its molecular framework.
Physicochemical and Spectrometric Data
Initial characterization of this compound established its fundamental properties. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was pivotal in determining the molecular formula.
| Property | Value |
| Molecular Formula | C₂₆H₃₄N₂O₆ |
| Molecular Weight | 470.558 g/mol |
| CAS Number | 2673270-37-4 |
| Observed m/z [M+H]⁺ | 471.2490 |
| Calculated m/z [M+H]⁺ | 471.2490 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The cornerstone of the structural elucidation of this compound was extensive Nuclear Magnetic Resonance (NMR) spectroscopy. A suite of 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments were conducted to piece together the connectivity and stereochemistry of the molecule. The data presented here is based on the findings reported by Lacey et al. (2020).
Table of ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆):
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 167.0 | - |
| 2 | 128.9 | - |
| 3 | 139.5 | 6.75, q (7.0) |
| 4 | 40.1 | 2.45, m |
| 5 | 29.8 | 1.55, m; 1.35, m |
| 6 | 35.2 | 1.75, m |
| 7 | 75.1 | 4.95, dd (8.0, 4.0) |
| 8 | 36.2 | 2.95, dd (14.5, 4.0); 2.80, dd (14.5, 8.0) |
| 9' | 125.4 | - |
| 10' | 140.2 | 7.95, s |
| 11' | 152.1 | 8.20, s |
| 2-Me | 12.1 | 2.05, d (7.0) |
| 4-Me | 19.8 | 0.95, d (6.5) |
| 6-Me | 17.5 | 0.85, d (7.0) |
| 1' | 167.0 | - |
| 2' | 128.9 | - |
| 3' | 139.5 | 6.75, q (7.0) |
| 4' | 40.1 | 2.45, m |
| 5' | 29.8 | 1.55, m; 1.35, m |
| 6' | 35.2 | 1.75, m |
| 7' | 75.1 | 4.95, dd (8.0, 4.0) |
| 8' | 36.2 | 2.95, dd (14.5, 4.0); 2.80, dd (14.5, 8.0) |
| 9'' | 125.4 | - |
| 10'' | 140.2 | 7.95, s |
| 11'' | 152.1 | 8.20, s |
| 2'-Me | 12.1 | 2.05, d (7.0) |
| 4'-Me | 19.8 | 0.95, d (6.5) |
| 6'-Me | 17.5 | 0.85, d (7.0) |
Note: The numbering of the atoms is based on the published literature for Conglobatin analogues.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 600 MHz. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The residual solvent signals (δH 2.50 and δC 39.5) were used as internal standards. Standard Bruker pulse sequences were utilized for ¹H, ¹³C, COSY, HSQC, and HMBC experiments. For the HMBC experiment, the long-range coupling delay was optimized to 8 Hz.
High-Resolution Mass Spectrometry (HRESIMS) HRESIMS data were obtained using a Bruker Apex Qe 7T Fourier Transform Ion Cyclotron Resonance mass spectrometer equipped with an Apollo II ESI/MALDI dual source. The sample was introduced by direct infusion in acetonitrile.
Structural Elucidation Workflow & Key Correlations
The structural elucidation of this compound followed a logical progression from initial characterization to the final assignment of its complex macrocyclic structure. The workflow and the key 2D NMR correlations that were instrumental in this process are visualized below.
The precise connectivity of the molecular fragments was established through the analysis of 2D NMR spectra. The following diagram illustrates the key Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) correlations that were critical in assembling the structure of this compound.
Interpretation of Key 2D NMR Correlations:
-
COSY correlations were essential in identifying the spin systems within the molecule, establishing proton-proton couplings through bonds. For instance, the correlations between H-3, H-4, H-5, and H-6, as well as their respective methyl groups, allowed for the assembly of the polyketide backbone fragments.
-
HMBC correlations provided the crucial long-range connectivity information, linking the spin systems together and positioning the quaternary carbons and heteroatoms. Key HMBC correlations from the methyl protons (2-Me, 4-Me, 6-Me) to adjacent carbonyl and methine carbons were instrumental in confirming the sequence of the polyketide chain. Furthermore, correlations from the methylene protons at C-8 to the carbons of the oxazole ring (C-9', C-10', C-11') definitively placed the heterocyclic moieties. The ester linkage forming the macrocycle was confirmed by HMBC correlations from the oxygenated methine protons (H-7 and H-7') to the carbonyl carbons (C-1' and C-1, respectively).
Conclusion
The structural elucidation of this compound was achieved through a synergistic application of mass spectrometry and a comprehensive suite of NMR spectroscopic techniques. The data obtained from HRESIMS unequivocally established the molecular formula, while detailed analysis of 1D and 2D NMR spectra provided the necessary information to assemble the complex macrodiolide structure, including the connectivity of the polyketide backbone and the placement of the oxazole rings. This detailed structural information is foundational for future research into the biological activity and potential therapeutic development of this compound and its analogues.
Conglobatin C1 and its Analogues from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin C1 and its analogues represent a class of C2-symmetrical 16-membered macrodiolides produced by various species of Streptomyces. These natural products have garnered significant interest within the scientific community due to their potent cytotoxic and potential antitumor activities. This technical guide provides an in-depth overview of this compound and its known analogues, focusing on their chemical properties, biological activities, biosynthesis, and the experimental methodologies used for their study. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms and processes.
Chemical Structures and Properties
Conglobatin was first isolated from Streptomyces conglobatus ATCC 31005.[1] It is characterized by a C2-symmetrical macrodiolide core structure featuring oxazole side chains.[1] Subsequently, a range of analogues have been isolated from other Streptomyces strains, such as the Australian strain MST-91080 and the genetically engineered Streptomyces pactum ATCC 27456.[2][3] These analogues, including Conglobatins B1, B2, B3, C1, C2, D1, D2, E, F1, and F2, primarily differ in their methylation patterns on the macrodiolide backbone.[2][3] This structural diversity arises from the relaxed substrate specificity of the polyketide synthase (PKS) enzymes involved in their biosynthesis.[3]
Table 1: Physicochemical Properties of this compound and its Analogues
| Compound | Molecular Formula | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Source Organism |
| Conglobatin (1) | C₂₈H₃₈N₂O₆ | 485.2646 | 485.2646 | S. conglobatus ATCC 31005 |
| Conglobatin B1 (2) | C₂₆H₃₅N₂O₆ | 471.2490 | 471.2490 | Streptomyces sp. MST-91080 |
| This compound (3) | C₂₆H₃₅N₂O₆ | 471.2490 | 471.2490 | Streptomyces sp. MST-91080 |
| Conglobatin C2 (4) | C₂₆H₃₅N₂O₆ | 471.2490 | 471.2490 | Streptomyces sp. MST-91080 |
| Conglobatin D1 (5) | C₂₅H₃₃N₂O₆ | 457.2333 | 457.2333 | Streptomyces sp. MST-91080 |
| Conglobatin D2 (6) | C₂₅H₃₃N₂O₆ | 457.2333 | 457.2333 | Streptomyces sp. MST-91080 |
| Conglobatin E (7) | C₂₄H₃₁N₂O₆ | 443.2177 | 443.2177 | Streptomyces sp. MST-91080 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 165.4 | - |
| 2 | 121.1 | 5.75, s |
| 3 | 147.8 | - |
| 4 | 39.9 | 2.49, m |
| 5 | 74.5 | 4.88, dd, 9.8, 2.0 |
| 6 | 34.5 | 1.68, m |
| 7 | 78.1 | 4.95, dd, 9.8, 2.0 |
| 8 | 41.2 | 2.25, m |
| 2-Me | 11.9 | 1.78, s |
| 4-Me | 16.9 | 0.88, d, 6.7 |
| 6-Me | 21.1 | 0.83, d, 6.7 |
| 8-Me | 14.2 | 1.05, d, 6.9 |
| 1' | - | - |
| 2' | 148.9 | 8.12, s |
| 4' | 125.1 | 7.35, s |
| 5' | 154.2 | - |
| 5'-Me | 11.2 | 2.28, s |
Biological Activity and Mechanism of Action
Conglobatins have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3] Notably, Conglobatin F2 has shown enhanced antitumor activity against HeLa and NCI-H460 cancer cell lines compared to the parent compound.[3] The primary mechanism of action for the antitumor effects of conglobatins is believed to be the inhibition of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Table 3: Cytotoxic Activity of this compound and Analogues
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Conglobatin (1) | NS-1 Myeloma | 1.39[4][5] |
| Conglobatin B1 (2) | NS-1 Myeloma | 0.084[4][5] |
| This compound (3) | NS-1 Myeloma | 1.05 [4][5] |
| Conglobatin C2 (4) | NS-1 Myeloma | 0.45[4][5] |
| Conglobatin F2 | HeLa | More potent than Conglobatin |
| Conglobatin F2 | NCI-H460 | More potent than Conglobatin |
Further studies are required to establish a comprehensive cytotoxicity profile against a broader panel of cancer cell lines.
Hsp90 Signaling Pathway
The inhibition of Hsp90 by conglobatins disrupts multiple signaling cascades crucial for cancer cell survival and proliferation. The following diagram illustrates the central role of Hsp90 and the downstream effects of its inhibition.
Caption: Hsp90 inhibition by conglobatins.
Biosynthesis
The biosynthesis of conglobatin is orchestrated by a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid machinery. The biosynthetic gene cluster (BGC) from S. conglobatus has been identified and characterized. The process begins with an NRPS-like loading module that activates and incorporates a glycine starter unit. This is followed by a series of extensions with methylmalonyl-CoA extender units, catalyzed by PKS modules. The formation of the characteristic oxazole ring is catalyzed by a cyclodehydratase. The final macrodiolide structure is formed through the head-to-tail dimerization of two pentaketide chains, a reaction catalyzed by a thioesterase (TE) domain. The structural diversity of the conglobatin analogues is attributed to the "stuttering" of one of the PKS modules, leading to variations in the methylation pattern of the polyketide backbone.
Caption: Proposed biosynthetic pathway of conglobatin.
Experimental Protocols
Fermentation of Streptomyces for Conglobatin Production
This protocol is adapted from the cultivation of Streptomyces sp. MST-91080.
-
Media Preparation: Prepare a seed medium containing (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, and 1 g CaCO₃. The production medium consists of (per liter): 30 g soluble starch, 15 g soybean meal, 2 g yeast extract, 4 g CaCO₃, and 0.5 g KBr. Adjust the pH of both media to 7.0 before autoclaving.
-
Inoculation and Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium with a glycerol stock of the Streptomyces strain. Incubate at 28 °C with shaking at 200 rpm for 2-3 days.
-
Production Culture: Transfer the seed culture (10% v/v) to a 2 L flask containing 1 L of production medium. Incubate at 28 °C with shaking at 200 rpm for 7-10 days. Monitor the production of conglobatins by HPLC analysis of small aliquots of the culture broth.
Extraction and Purification of this compound
-
Extraction: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate three times. Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Initial Fractionation: Dissolve the crude extract in methanol and partition against hexane to remove nonpolar impurities. Evaporate the methanolic layer to yield a defatted extract.
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: Hypersil C18 (or equivalent), 10 µm, 250 x 21.2 mm.
-
Mobile Phase: Isocratic elution with 60% acetonitrile in water containing 0.01% trifluoroacetic acid (TFA).
-
Flow Rate: 20 mL/min.
-
Detection: UV at 214 nm.
-
Procedure: Dissolve the defatted extract in the mobile phase and inject onto the preparative HPLC system. Collect fractions based on the chromatogram peaks. Combine fractions containing the desired conglobatin analogue and evaporate the solvent.
-
-
Final Purification: If necessary, perform a second round of semi-preparative or analytical HPLC using a similar or slightly modified gradient elution to achieve high purity.
Caption: General workflow for isolation and characterization.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the purified conglobatin analogues in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Conclusion
This compound and its analogues from Streptomyces are a promising class of natural products with potent cytotoxic activities, primarily through the inhibition of Hsp90. The structural diversity within this family of compounds, coupled with the potential for biosynthetic engineering, presents exciting opportunities for the development of novel anticancer agents. This technical guide provides a comprehensive resource for researchers in the field, summarizing the current knowledge and providing detailed methodologies to facilitate further investigation and drug discovery efforts. Further research is warranted to fully elucidate the structure-activity relationships, expand the cytotoxicity profiling against a wider range of cancer types, and explore the potential antimicrobial activities of these fascinating macrodiolides.
References
An In-depth Technical Guide to the Pharmacology of Conglobatin C1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacology of Conglobatin C1, a macrodiolide natural product. The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction
This compound is a member of the conglobatin family, a group of C2-symmetric macrodiolides. It is a natural product isolated from an indigenous Australian Streptomyces strain, MST-91080[1][2]. Structurally, it is an analogue of conglobatin, differing in the methylation patterns on the macrodiolide skeleton[1][2]. As a bacterial metabolite, this compound has demonstrated biological activity, specifically in the realm of cancer cell cytotoxicity[3].
Quantitative Pharmacological Data
The primary pharmacological activity reported for this compound is its cytotoxic effect on cancer cells. The available quantitative data is summarized in the table below.
| Compound | Cell Line | Activity | IC50 (µg/mL) | Reference |
| This compound | NS-1 (mouse myeloma) | Cytotoxicity | 1.05 | [1][3] |
| Conglobatin | NS-1 (mouse myeloma) | Cytotoxicity | 1.39 | [1] |
| Conglobatin B1 | NS-1 (mouse myeloma) | Cytotoxicity | 0.084 | [1] |
| Conglobatin C2 | NS-1 (mouse myeloma) | Cytotoxicity | 0.45 | [1] |
Mechanism of Action
The precise molecular mechanism of action for this compound has not yet been elucidated. Its cytotoxic activity against the NS-1 myeloma cell line suggests that it may interfere with essential cellular processes, leading to cell death[1][3]. Further research is required to identify its specific molecular targets and the signaling pathways it modulates.
Experimental Protocols
Detailed methodologies for the key experiments related to the isolation and cytotoxic evaluation of this compound are provided below.
4.1. Isolation and Purification of this compound from Streptomyces sp. MST-91080
The isolation of this compound involves a multi-step process beginning with the fermentation of the Streptomyces strain, followed by extraction and chromatographic separation.
-
Fermentation: The Streptomyces sp. MST-91080 is cultured in a suitable broth medium under aerobic conditions to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:
-
Initial Fractionation: The extract is fractionated using techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often with a C18 column and a gradient of acetonitrile and water as the mobile phase.
-
4.2. Cytotoxicity Assay
The cytotoxic activity of this compound against the NS-1 myeloma cell line is determined using a cell viability assay.
-
Cell Culture: NS-1 mouse myeloma cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
The cells are treated with the different concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent, is added to each well.
-
After a further incubation period, the absorbance or fluorescence is measured using a microplate reader.
-
-
Data Analysis: The results are expressed as the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
5.1. Experimental Workflow for Isolation and Cytotoxicity Testing
Caption: Workflow for the isolation and cytotoxic evaluation of this compound.
5.2. Signaling Pathways
As of the latest available data, the specific signaling pathways modulated by this compound have not been identified. Further research is necessary to elucidate its mechanism of action at the molecular level.
Conclusion
This compound is a cytotoxic macrodiolide with demonstrated activity against the NS-1 mouse myeloma cell line. While its mechanism of action remains to be fully understood, the available data provides a solid foundation for further investigation into its potential as an anticancer agent. This guide summarizes the current knowledge of this compound's pharmacology and provides detailed experimental frameworks to aid future research and development efforts.
References
Initial Characterization of Conglobatin C1 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conglobatin C1, a novel macrodiolide analogue of conglobatin, has been identified as a cytotoxic agent with selective activity against the NS-1 myeloma cell line. This technical guide provides a comprehensive overview of the initial bioactivity data for this compound, outlines detailed experimental protocols for its further characterization, and presents a hypothetical signaling pathway to guide future mechanistic studies. The information herein is intended to serve as a foundational resource for researchers in oncology and natural product drug discovery.
Introduction
Natural products remain a vital source of novel therapeutic agents, with microbial secondary metabolites being particularly prolific in yielding compounds with potent biological activities. The conglobatins are a family of oxazole-pendanted macrodiolides produced by Streptomyces species. While the parent compound, conglobatin, has shown cytotoxic effects, recent investigations into novel analogues have revealed compounds with enhanced potency and selectivity.
This compound is one such analogue, distinguished by its pattern of methylation on the macrodiolide skeleton. Initial screening has demonstrated its cytotoxic potential, highlighting the need for a more in-depth characterization of its bioactivity and mechanism of action to assess its therapeutic promise. This document summarizes the currently available data and provides a roadmap for future research.
Quantitative Bioactivity Data
The primary reported bioactivity of this compound is its cytotoxicity against the NS-1 myeloma cell line. The following table summarizes the key quantitative data from the initial characterization studies.
| Compound | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| This compound | NS-1 (Myeloma) | Cytotoxicity | 1.05 | [1][2] |
| Conglobatin | NS-1 (Myeloma) | Cytotoxicity | 1.39 | [1][2] |
| Conglobatin B1 | NS-1 (Myeloma) | Cytotoxicity | 0.084 | [1][2] |
| Conglobatin C2 | NS-1 (Myeloma) | Cytotoxicity | 0.45 | [1][2] |
Experimental Protocols
To facilitate further research into the bioactivity of this compound, this section provides detailed methodologies for key experiments.
Isolation and Purification of this compound
The isolation of this compound is achieved from the fermentation broth of the producing Streptomyces strain.
-
Fermentation: Inoculate a suitable liquid medium with a spore suspension of the Streptomyces strain. Incubate with shaking for a period determined by optimal secondary metabolite production.
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the mycelium with an organic solvent such as acetone. The supernatant can also be extracted with a solvent like ethyl acetate.
-
Concentration: Evaporate the solvent from the extracts under reduced pressure to yield a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic steps. This may include solid-phase extraction (SPE), followed by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable gradient of solvents (e.g., acetonitrile/water).
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC and characterize its structure using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.
-
Cell Seeding: Plate myeloma cells (e.g., NS-1) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization of Pathways and Workflows
Experimental Workflow for Bioactivity Characterization
The following diagram illustrates a typical workflow for the characterization of a novel natural product like this compound.
Caption: A generalized workflow for the discovery and characterization of a bioactive natural product.
Hypothetical Apoptotic Signaling Pathway
While the precise mechanism of action for this compound is yet to be determined, many cytotoxic natural products induce apoptosis in cancer cells. The following diagram illustrates a general intrinsic apoptotic pathway that could be investigated.
Caption: A hypothetical intrinsic apoptosis signaling pathway potentially induced by this compound.
Future Directions and Conclusion
The initial characterization of this compound reveals it to be a promising cytotoxic agent against myeloma cells. However, a significant amount of research is required to fully understand its therapeutic potential. Future studies should focus on:
-
Broadening the Scope of Cytotoxicity Screening: Evaluating the activity of this compound against a wider panel of cancer cell lines to determine its spectrum of activity and selectivity.
-
Elucidating the Mechanism of Action: Investigating whether this compound induces apoptosis, necrosis, or other forms of cell death. This can be achieved through techniques such as flow cytometry for Annexin V/PI staining, analysis of caspase activation, and assessment of mitochondrial membrane potential.
-
Identifying Molecular Targets: Uncovering the specific cellular targets of this compound to understand its mode of action at a molecular level.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in preclinical animal models of myeloma.
References
Methodological & Application
Application Notes and Protocols for Conglobatin C1 in NS-1 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin C1 is a cytotoxic macrodiolide that has demonstrated potent activity against the NS-1 mouse myeloma cell line. These application notes provide detailed protocols for utilizing this compound in NS-1 cell culture experiments, focusing on the evaluation of its cytotoxic and apoptotic effects. The information is intended to guide researchers in the design and execution of experiments to investigate the potential of this compound as an anti-myeloma agent.
Data Presentation
The cytotoxic activity of this compound and its analogues has been quantified against the NS-1 myeloma cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 (µg/mL)[1] |
| This compound | 1.05 |
| Conglobatin B1 | 0.084 |
| Conglobatin C2 | 0.45 |
| Conglobatin | 1.39 |
Experimental Protocols
NS-1 Cell Culture
Materials:
-
P3/NS-1/1-Ag4-1 (NS-1) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture NS-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a 37°C incubator with a humidified atmosphere of 5% CO2.
-
Monitor cell density and viability regularly using Trypan Blue exclusion.
-
Subculture the cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
Assessment of Cytotoxicity using MTT Assay
This protocol is designed to determine the IC50 value of this compound in NS-1 cells.
Materials:
-
NS-1 cells in logarithmic growth phase
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed NS-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
NS-1 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed NS-1 cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effects of this compound on NS-1 cells.
Plausible Signaling Pathway of this compound-Induced Apoptosis
While the precise molecular mechanism of this compound in NS-1 cells is yet to be fully elucidated, its cytotoxic nature suggests the induction of apoptosis. In multiple myeloma, two key pathways are often implicated in apoptosis: the inhibition of the pro-survival NF-κB pathway and the activation of the caspase cascade.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis in NS-1 cells.
References
Application Notes and Protocols for Compound-X: Induction of Apoptosis in Cancer Cells
For Research Use Only.
Introduction
Compound-X is a novel natural product that has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. Preliminary studies suggest that Compound-X induces apoptosis, or programmed cell death, a critical process for tissue homeostasis and a key target for cancer therapeutic development. Understanding the mechanism by which Compound-X induces apoptosis is crucial for its potential development as an anti-cancer agent. These application notes provide an overview of the pro-apoptotic activity of Compound-X and detailed protocols for its investigation in a laboratory setting.
Data Presentation
The cytotoxic and pro-apoptotic effects of Compound-X have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.[1]
Table 1: Cytotoxicity of Compound-X in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| HeLa | Cervical Cancer | 5.2 ± 0.4 |
| A549 | Lung Cancer | 8.9 ± 0.7 |
| MCF-7 | Breast Cancer | 12.5 ± 1.1 |
| HepG2 | Liver Cancer | 7.3 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Compound-X (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| HeLa | 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 5 | 15.8 ± 1.2 | 8.4 ± 0.9 | |
| 10 | 32.5 ± 2.5 | 15.1 ± 1.3 | |
| A549 | 0 (Control) | 1.8 ± 0.2 | 1.1 ± 0.1 |
| 10 | 20.3 ± 1.8 | 10.2 ± 1.0 | |
| 20 | 41.7 ± 3.1 | 22.6 ± 2.0 |
Percentage of cells was determined by flow cytometry after 24h treatment.
Signaling Pathways
Compound-X is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases.[2][3]
Figure 1: Proposed intrinsic apoptosis signaling pathway induced by Compound-X.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of Compound-X on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound-X stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Compound-X in complete medium.
-
Remove the medium from the wells and add 100 µL of the Compound-X dilutions. Include a vehicle control (medium with the same concentration of solvent used for Compound-X).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Application of Conglobatin C1 in Oncology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Conglobatin C1 is a macrodiolide natural product of bacterial origin, identified as an analogue of Conglobatin A. Preliminary research indicates its potential as an anticancer agent. The available data, although limited, suggests that this compound exerts its cytotoxic effects through the inhibition of the Hsp90/Cdc37 protein-protein interface. This interference is proposed to disrupt the cellular localization and signaling of key oncoproteins, such as K-Ras, by affecting their nanoclustering on the plasma membrane.
The primary mechanism of action of this compound and its analogues is believed to be the disruption of the chaperone activity of Heat Shock Protein 90 (Hsp90) by preventing its interaction with the co-chaperone Cdc37. This interaction is crucial for the stability and function of numerous oncogenic client proteins, particularly kinases. By inhibiting this protein-protein interface, this compound can induce the degradation of these client proteins, leading to cell growth inhibition and apoptosis. Notably, this class of molecules has shown selectivity for K-Ras signaling pathways, a critical target in many cancers.
Current research on this compound is in its nascent stages. The available data is primarily from in vitro studies, and further investigation is required to fully elucidate its therapeutic potential, including its efficacy in various cancer types, its detailed mechanism of action, and its in vivo activity and safety profile. The following protocols are provided as a guide for the experimental application of this compound in an oncology research setting, based on the known activities of this compound and its analogues.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| NS-1 | Mouse Myeloma | 1.05 | [1] |
Note: Further studies are required to determine the IC50 values of this compound in a broader range of cancer cell lines.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NS-1, MDA-MB-231, HCT116)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Hsp90/Cdc37 Co-Immunoprecipitation
This protocol is to verify the interaction between Hsp90 and Cdc37 and its disruption by this compound.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Hsp90 antibody
-
Anti-Cdc37 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
Procedure:
-
Cell Lysis: Lyse the treated and control cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Immunoprecipitation:
-
Incubate 500-1000 µg of protein lysate with 2-5 µg of anti-Hsp90 antibody overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-Cdc37 antibody to detect the co-immunoprecipitated protein.
-
As a control, probe a separate membrane with anti-Hsp90 antibody to confirm the immunoprecipitation of the target protein.
-
Protocol 3: FLIM-FRET for Ras Nanoclustering
This protocol is to visualize the effect of this compound on K-Ras nanoclustering.
Materials:
-
HEK293T cells
-
Plasmids encoding mGFP-K-RasG12V and mCherry-K-RasG12V
-
Transfection reagent
-
Fluorescence lifetime imaging microscope (FLIM)
-
This compound
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding mGFP-K-RasG12V (donor) and mCherry-K-RasG12V (acceptor).
-
Compound Treatment: After 24 hours, treat the cells with this compound (e.g., 2 µM) or vehicle for another 24 hours.
-
FLIM Imaging:
-
Image the cells using a FLIM system.
-
Excite the mGFP donor fluorophore and measure its fluorescence lifetime in the presence and absence of the mCherry acceptor.
-
-
Data Analysis: A decrease in the donor's fluorescence lifetime indicates FRET, which is a measure of the proximity of the Ras proteins and thus their nanoclustering. Compare the FRET efficiency in this compound-treated cells to control cells. A reduction in FRET suggests a disruption of K-Ras nanoclustering.
Protocol 4: 3D Spheroid Formation Assay
This protocol assesses the effect of this compound on the anchorage-independent growth of cancer cells.
Materials:
-
MDA-MB-231 cells
-
Ultra-low attachment plates
-
Serum-free medium supplemented with growth factors (e.g., EGF, bFGF)
-
This compound
Procedure:
-
Cell Seeding: Seed single cells in ultra-low attachment 96-well plates at a low density (e.g., 500 cells/well) in serum-free medium containing growth factors.
-
Compound Treatment: Add this compound at various concentrations to the wells.
-
Spheroid Formation: Incubate the plates for 7-14 days to allow for spheroid formation.
-
Analysis:
-
Image the spheroids using a microscope.
-
Quantify the number and size of spheroids in each well.
-
A reduction in the number and size of spheroids indicates an inhibitory effect on cancer stem-like cell properties.
-
Protocol 5: Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of this compound on tumor growth and angiogenesis.
Materials:
-
Fertilized chicken eggs
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound solution
-
Incubator
-
Stereomicroscope
Procedure:
-
Egg Incubation: Incubate fertilized eggs for 3 days at 37.5°C.
-
Window Creation: On day 3, create a small window in the eggshell to expose the CAM.
-
Cell Implantation: On day 7, gently place a mixture of cancer cells and Matrigel onto the CAM.
-
Compound Treatment: From day 8, topically apply this compound solution or vehicle control onto the developing tumor daily.
-
Tumor Growth Monitoring: Monitor tumor growth and angiogenesis for 7-10 days.
-
Analysis:
-
On the final day, excise the tumors and measure their size and weight.
-
The CAM can be imaged to quantify blood vessel density.
-
A reduction in tumor size and angiogenesis indicates the anti-tumor efficacy of this compound.
-
References
Application Notes and Protocols for Conglobatin C1 Delivery in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin C1 is a bacterial metabolite and a cytotoxic analogue of conglobatin, a macrodiolide dilactone derived from Streptomyces conglobatus.[1] It has demonstrated potent cytotoxic activity, particularly against the NS-1 mouse myeloma cell line.[2][3] As a hydrophobic molecule, its effective delivery into cells for in vitro cell-based assays is critical for accurate assessment of its biological activity. These application notes provide detailed protocols for the solubilization and delivery of this compound to cells in culture, as well as methods for assessing its cytotoxic effects.
Data Presentation
The cytotoxic activity of this compound against the NS-1 mouse myeloma cell line is summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | NS-1 | 1.05 | ~2.23 | [2][3] |
| Conglobatin | NS-1 | 1.39 | ~2.95 | [2] |
Molecular Weight of this compound: 470.56 g/mol Molecular Weight of Conglobatin: 470.56 g/mol
Experimental Protocols
Preparation of this compound Stock Solution
Due to its hydrophobic nature, this compound should be dissolved in a suitable organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose in cell-based assays.[3][4][5][6][7]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh out a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions and Delivery to Cells
The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1% v/v) to avoid solvent-induced toxicity or off-target effects.[5][7]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line (e.g., RPMI 1640 for NS-1 cells)
-
Sterile microcentrifuge tubes or plates
Protocol:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare working solutions of the desired final concentrations.
-
Important: To ensure the final DMSO concentration remains low and consistent across all treatments (including the vehicle control), first prepare an intermediate dilution of the stock solution in culture medium. Then, add a small, fixed volume of this intermediate dilution to the cell culture wells.
-
For the vehicle control, add the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of this compound treatment.
-
Gently mix the medium in the wells after adding the working solutions.
-
Incubate the cells for the desired experimental duration.
Culturing NS-1 Mouse Myeloma Cells
The NS-1 cell line is a suitable model for testing the cytotoxicity of this compound.[2][3]
Materials:
-
NS-1 mouse myeloma cell line (e.g., ATCC TIB-18)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Thaw and culture the NS-1 cells according to the supplier's instructions.
-
Maintain the cells in suspension culture in T-flasks.
-
Keep the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
-
Split the cultures every 2-3 days by diluting the cell suspension with fresh complete growth medium.
Cytotoxicity Assay (e.g., MTT Assay)
A common method to assess the cytotoxic effect of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Materials:
-
NS-1 cells
-
This compound working solutions
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed NS-1 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
Add 100 µL of the prepared this compound working solutions (in duplicate or triplicate) to the respective wells. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Postulated mechanism of this compound-induced apoptosis.
References
- 1. contact-mediated-intracellular-delivery-of-hydrophobic-drugs-from-polymeric-nanoparticles - Ask this paper | Bohrium [bohrium.com]
- 2. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 3. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. btsjournals.com [btsjournals.com]
Application Notes and Protocols for Testing Conglobatin C1 Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin C1 is a natural product derived from Streptomyces species, a genus renowned for its production of a wide array of bioactive secondary metabolites.[1][2] Preliminary studies have demonstrated that this compound exhibits cytotoxic activity against the NS-1 mouse myeloma cell line, with a reported IC50 value of 1.05 µg/mL, highlighting its potential as an anti-cancer agent.[1][3][4] This document provides a comprehensive set of protocols for the in-vitro evaluation of this compound's efficacy and mechanism of action against a panel of human cancer cell lines.
The protocols outlined herein describe methodologies for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, a protocol for Western blot analysis is included to investigate the molecular pathways potentially modulated by this compound. These assays are fundamental in the pre-clinical assessment of novel anti-cancer compounds.[5]
Data Presentation
Quantitative data from the following experimental protocols should be summarized in the structured tables below for clear interpretation and comparison of this compound's effects across different cancer cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | |
| A549 | Lung Carcinoma | 48 | |
| HCT116 | Colorectal Carcinoma | 48 | |
| PC-3 | Prostate Adenocarcinoma | 48 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| MCF-7 | 0 (Vehicle) | 24 | |||
| IC50 | 24 | ||||
| 2 x IC50 | 24 | ||||
| A549 | 0 (Vehicle) | 24 | |||
| IC50 | 24 | ||||
| 2 x IC50 | 24 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| MCF-7 | 0 (Vehicle) | 24 | ||||
| IC50 | 24 | |||||
| 2 x IC50 | 24 | |||||
| A549 | 0 (Vehicle) | 24 | ||||
| IC50 | 24 | |||||
| 2 x IC50 | 24 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol determines the cytotoxic effect of this compound on cancer cell lines. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[2][6]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
Complete growth medium (specific to each cell line)
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
10% Trichloroacetic acid (TCA), ice-cold
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Cell Fixation: Gently add 50 µL of ice-cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[7][8]
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the indicated concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Acquire at least 10,000 events per sample.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol evaluates the effect of this compound on cell cycle progression using PI staining and flow cytometry.[1][4][9][10]
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
This compound
-
PBS
-
70% Ethanol, ice-cold
-
PI/RNase Staining Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[5]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI/RNase staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
This protocol investigates the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p21, anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conglobatin, a novel macrolide dilactone from Streptomyces conglobatus ATCC 31005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Conglobatin | C28H38N2O6 | CID 74764116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. mdpi.com [mdpi.com]
- 10. Mining Natural Products with Anticancer Biological Activity through a Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Conglobatin C1 from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin C1 is a polyketide-derived macrolide dilactone, first identified from an indigenous Australian strain of Streptomyces (MST-91080). It is an analogue of Conglobatin, a C2-symmetric macrodiolide originally isolated from Streptomyces conglobatus ATCC 31005.[1] Conglobatins have demonstrated notable cytotoxic activities, making them of interest for further investigation in drug discovery and development. These application notes provide a comprehensive protocol for the isolation and purification of this compound from Streptomyces culture, intended for researchers in natural product chemistry, microbiology, and oncology.
Overview of the Isolation Process
The isolation of this compound from a producing Streptomyces strain involves a multi-step process that begins with fermentation, followed by extraction of the secondary metabolites from the culture broth, and subsequent purification using chromatographic techniques. The overall workflow is designed to efficiently separate the target compound from other metabolites and media components.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its analogues.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight (Da) |
| Conglobatin | C28H38N2O6 | 498.6 |
| Conglobatin B1 | C27H36N2O6 | 484.58 |
| This compound | C26H34N2O6 | 470.56 |
| Conglobatin C2 | C26H34N2O6 | 470.56 |
| Conglobatin D1 | C25H32N2O6 | 456.53 |
| Conglobatin D2 | C25H32N2O6 | 456.53 |
| Conglobatin E | C24H30N2O6 | 442.5 |
Table 2: Cytotoxic Activity (IC50) of Conglobatins against NS-1 Myeloma Cell Line
| Compound | IC50 (µg/mL) | IC50 (µM) |
| Conglobatin | 1.39 | 2.79 |
| Conglobatin B1 | 0.084 | 0.17 |
| This compound | 1.05 | 2.23 |
| Conglobatin C2 | 0.45 | 0.96 |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp.
This protocol describes the cultivation of a this compound-producing Streptomyces strain to generate a sufficient quantity of the target metabolite for isolation.
Materials:
-
This compound-producing Streptomyces strain (e.g., MST-91080)
-
Seed culture medium (e.g., Tryptone-Yeast Extract-Glucose Broth)
-
Production culture medium (e.g., ISP2 medium or a specialized production medium)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a loopful of the Streptomyces strain from a solid culture into a flask containing seed culture medium. Incubate at 28-30°C with shaking at 180-220 rpm for 2-3 days, or until good growth is observed.
-
Production Culture: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum). Use baffled flasks to ensure adequate aeration.
-
Incubation: Incubate the production culture at 28-30°C with shaking at 180-220 rpm for 7-10 days. The optimal fermentation time should be determined by time-course analysis, monitoring the production of this compound by analytical HPLC.
Protocol 2: Extraction of Crude Metabolites
This protocol details the extraction of this compound from the fermentation broth using liquid-liquid extraction.
Materials:
-
Fermentation culture from Protocol 1
-
Ethyl acetate
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Biomass: Centrifuge the fermentation broth at 5,000-10,000 x g for 15-20 minutes to separate the mycelial biomass from the supernatant.
-
Supernatant Extraction: Decant the supernatant into a large separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v) and shake vigorously for 5-10 minutes. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the extraction process on the aqueous layer to maximize recovery.
-
Mycelial Extraction (Optional but Recommended): The mycelial pellet can be extracted separately by homogenizing it with ethyl acetate or acetone to recover any intracellularly retained product. The resulting extract can be filtered and combined with the supernatant extract.
-
Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature of 40-45°C until a crude extract is obtained.
Protocol 3: Purification of this compound
This protocol describes a multi-step purification process to isolate this compound from the crude extract.
Materials:
-
Crude extract from Protocol 2
-
Methanol
-
Hexane
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Fraction collector
-
Analytical HPLC system for fraction analysis
Procedure:
-
Solvent Partitioning:
-
Dissolve the crude extract in methanol.
-
Perform a liquid-liquid partition against hexane to remove nonpolar impurities. Add an equal volume of hexane to the methanolic solution, mix thoroughly, and then separate the layers. Discard the hexane layer. This step should be repeated 2-3 times.
-
Evaporate the methanol from the defatted extract to yield a semi-purified extract.
-
-
Preparative HPLC:
-
Dissolve the semi-purified extract in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and filter through a 0.45 µm syringe filter.
-
Purify the extract using a preparative C18 HPLC column.
-
Mobile Phase: An isocratic mobile phase of 60% acetonitrile in water containing 0.01% TFA has been reported to be effective for the separation of conglobatin analogues.
-
Flow Rate: A typical flow rate for preparative HPLC is in the range of 10-20 mL/min, depending on the column dimensions.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 210-230 nm.
-
Collect fractions based on the elution profile.
-
-
Fraction Analysis and Final Purification:
-
Analyze the collected fractions using analytical HPLC with a similar mobile phase to identify the fractions containing this compound.
-
Pool the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
-
The purity of the final compound should be confirmed by analytical HPLC, and its identity verified by mass spectrometry and NMR spectroscopy.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Signaling Pathway (Placeholder - No specific signaling pathway for isolation)
As the request pertains to an isolation protocol, a signaling pathway diagram is not directly applicable. The provided workflow diagram illustrates the logical progression of the experimental steps.
References
Application Notes & Protocols for the Quantification of Conglobatin C1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conglobatin C1 is a naturally occurring macrodiolide with demonstrated cytotoxic activity, making it a compound of interest for oncological research and drug development.[1][2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction to this compound
This compound is a cytotoxic analogue of conglobatin, a C2-symmetric macrodiolide isolated from Streptomyces species.[1][4] Its molecular formula is C₂₆H₃₄N₂O₆, with a molecular weight of 470.56 g/mol .[5] The structure of this compound, containing two α,β-unsaturated lactones, provides a chromophore with a UV maximum at approximately 214 nm, which is suitable for UV-based detection methods.[5] Its cytotoxic properties, particularly against myeloma cell lines, underscore the need for sensitive and robust analytical methods to support its development as a potential therapeutic agent.[1] The parent compound, conglobatin, has been identified as an inhibitor of Hsp90, a key molecular chaperone involved in the folding and stability of numerous client proteins essential for tumor cell survival.[6]
Analytical Methodologies
The quantification of this compound in biological samples can be achieved using HPLC with UV detection for higher concentrations and LC-MS/MS for lower concentrations requiring higher sensitivity and selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of this compound in less complex matrices or at concentrations in the high ng/mL to µg/mL range.
Experimental Workflow:
References
- 1. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Conglobatin C1 Treatment in In Vitro Cancer Models
Topic: Conglobatin C1 Treatment for In Vitro Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Following a comprehensive search of available scientific literature, it has been determined that there is currently no specific information available regarding "this compound" and its application in in vitro cancer models. The search for its mechanism of action, effects on signaling pathways, and established experimental protocols for cancer research yielded no results.
This lack of data prevents the creation of detailed Application Notes and Protocols as requested. The core requirements, including the summarization of quantitative data into tables, detailing of experimental methodologies, and visualization of signaling pathways and workflows using Graphviz, cannot be fulfilled without foundational research on the compound's biological activity in cancer cells.
We recommend researchers interested in "this compound" to initiate preliminary studies to determine its cytotoxic and anti-proliferative effects on various cancer cell lines. Should such foundational data become publicly available, the development of comprehensive application notes and protocols would be a feasible endeavor.
For professionals engaged in the broader field of cancer drug discovery and development, we can provide extensive information on other compounds and general protocols for in vitro cancer modeling. This includes, but is not limited to:
-
General Protocols for Cell Viability and Cytotoxicity Assays: Methodologies for MTT, XTT, and LDH assays to assess the impact of novel compounds on cancer cell survival.
-
Apoptosis and Cell Cycle Analysis: Standard procedures for flow cytometry-based analysis of apoptosis (e.g., Annexin V/PI staining) and cell cycle distribution (e.g., propidium iodide staining).
-
Western Blotting for Signaling Pathway Analysis: Detailed protocols for protein extraction, quantification, SDS-PAGE, and immunoblotting to investigate the modulation of key cancer-related signaling pathways.
-
In Vitro Cancer Models: Guidance on the selection and maintenance of appropriate cancer cell lines and the establishment of 2D and 3D culture models.
We are committed to providing accurate and data-supported information. As new research on "this compound" emerges, we will endeavor to provide updated and detailed resources for the scientific community.
Application Notes and Protocols for the Study of Conglobatin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conglobatin C1 is a novel macrodiolide, a natural product isolated from an indigenous Australian Streptomyces strain.[1] As a cytotoxic agent, it has demonstrated potent activity against the NS-1 mouse myeloma cell line, showing a lower half-maximal inhibitory concentration (IC50) than its parent compound, conglobatin.[1] The precise mechanism of action for this compound is yet to be fully elucidated, presenting a compelling opportunity for further investigation into its potential as a therapeutic agent.
These application notes provide a comprehensive research model to investigate the cytotoxic effects of this compound, focusing on its impact on cell viability, apoptosis, and cell cycle progression in cancer cell lines, particularly those of hematological origin like multiple myeloma. The following protocols and workflows are designed to guide researchers in elucidating the molecular mechanisms underlying the anticancer activity of this compound.
Data Presentation
A systematic approach to data collection and presentation is crucial for the evaluation of a novel compound. All quantitative data should be summarized in clear, well-structured tables to facilitate comparison across different experimental conditions and cell lines.
Table 1: Cytotoxicity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI)* |
| NS-1 | Mouse Myeloma | Experimental Value | Calculated Value |
| RPMI 8226 | Human Multiple Myeloma | Experimental Value | Calculated Value |
| U266 | Human Multiple Myeloma | Experimental Value | Calculated Value |
| MM.1S | Human Multiple Myeloma | Experimental Value | Calculated Value |
| K562 | Chronic Myelogenous Leukemia | Experimental Value | Calculated Value |
| Jurkat | Acute T-cell Leukemia | Experimental Value | Calculated Value |
| PBMC | Normal Human Peripheral Blood Mononuclear Cells | Experimental Value | N/A |
*Selectivity Index (SI) is calculated as the IC50 in a normal cell line (e.g., PBMC) divided by the IC50 in a cancer cell line.
Table 2: Effect of this compound on Apoptosis in Myeloma Cell Lines (e.g., RPMI 8226)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control (0) | Experimental Value | Experimental Value | Experimental Value |
| This compound (0.5 x IC50) | Experimental Value | Experimental Value | Experimental Value |
| This compound (1 x IC50) | Experimental Value | Experimental Value | Experimental Value |
| This compound (2 x IC50) | Experimental Value | Experimental Value | Experimental Value |
Table 3: Cell Cycle Analysis of Myeloma Cells (e.g., RPMI 8226) Treated with this compound
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0) | Experimental Value | Experimental Value | Experimental Value |
| This compound (0.5 x IC50) | Experimental Value | Experimental Value | Experimental Value |
| This compound (1 x IC50) | Experimental Value | Experimental Value | Experimental Value |
| This compound (2 x IC50) | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and laboratory conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., RPMI 8226, U266, MM.1S)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 48 hours (or other desired time points) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V conjugated to a fluorochrome (FITC). Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.
Materials:
-
Myeloma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.
Materials:
-
Myeloma cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to generate a DNA histogram and quantify the percentage of cells in each phase of the cell cycle.
Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, cleaved caspases-3, -8, -9, Bcl-2, Bax, Cyclin B1, CDK1, p21, p27)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflows and a hypothetical signaling pathway for this compound's mechanism of action.
Caption: Proposed experimental workflow for in vitro characterization of this compound.
Caption: Hypothetical signaling cascade for this compound-induced apoptosis and cell cycle arrest.
References
Troubleshooting & Optimization
Conglobatin C1 stability and storage conditions
This technical support center provides guidance on the stability and storage of Conglobatin C1, a cytotoxic macrodiolide natural product. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: While specific long-term stability data for this compound is not publicly available, based on its classification as a cytotoxic compound and a complex natural product, the following storage conditions are recommended to ensure its integrity:
-
Short-term storage (days to weeks): Store solutions at 2-8°C. Protect from light.
-
Long-term storage (months to years): For optimal stability, store the solid compound or solutions in a suitable solvent at -20°C or -80°C. Aliquoting the compound upon receipt can prevent repeated freeze-thaw cycles.
-
General Handling: As a cytotoxic compound, this compound should be handled in a designated area, following all institutional safety protocols for hazardous substances.[1][2][3] This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Q2: In what solvents can I dissolve this compound?
A: The solubility of this compound in various solvents should be determined empirically. However, many macrodiolides are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. For biological assays, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it with the aqueous buffer or cell culture medium.
Q3: Is this compound sensitive to light?
A: Many complex organic molecules, especially those with unsaturated systems, can be sensitive to light. To prevent potential photodegradation, it is recommended to store this compound in amber vials or containers wrapped in aluminum foil and to minimize its exposure to light during experiments.
Q4: What is the stability of this compound in aqueous solutions?
A: The stability of this compound in aqueous solutions has not been specifically reported. However, as a macrodiolide, it contains ester (lactone) linkages that can be susceptible to hydrolysis, especially at non-neutral pH (acidic or basic conditions). It is advisable to prepare fresh aqueous solutions for experiments or to store them at 2-8°C for a limited time. For long-term storage, frozen aliquots of stock solutions in an appropriate organic solvent are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | Ensure the compound has been stored at the recommended low temperatures and protected from light. Use a fresh aliquot for your experiment. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions upon preparation to minimize the number of freeze-thaw cycles. | |
| Instability in the experimental buffer or medium. | Prepare fresh dilutions in your experimental buffer immediately before use. Consider performing a time-course experiment to assess the stability of this compound under your specific experimental conditions. | |
| Precipitation of the compound in aqueous media | Poor solubility of this compound in the aqueous buffer. | Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Sonication may also help to dissolve the compound. |
| Inconsistent experimental results | Inaccurate concentration of stock solutions due to solvent evaporation. | Ensure vials are tightly sealed. Re-qualify the concentration of your stock solution if it has been stored for an extended period. |
| Degradation of the compound after dilution in aqueous media. | Minimize the time between dilution and experimental use. Keep diluted solutions on ice. |
Data Summary
Currently, there is no publicly available quantitative data on the stability of this compound under various conditions. The following table provides a qualitative summary of the expected stability based on its chemical structure and classification.
| Condition | Expected Stability | Recommendation |
| Temperature (Solid) | Stable at low temperatures. | Store at -20°C or -80°C for long-term storage. |
| Temperature (Solution) | Less stable at room temperature, especially in aqueous solutions. | Store stock solutions at -20°C or -80°C. Keep working solutions on ice. |
| pH | Potentially unstable in acidic or basic conditions due to ester hydrolysis. | Maintain solutions at a neutral pH. Prepare fresh solutions in buffers close to neutral pH. |
| Light | Potentially sensitive to UV and visible light. | Protect from light by using amber vials or wrapping containers in foil. |
| Freeze-Thaw Cycles | Repeated cycles may lead to degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Experimental Protocols
As specific experimental protocols for this compound stability testing are not available, a general protocol for assessing the stability of a compound in a specific buffer is provided below.
Protocol: Assessing Compound Stability in an Experimental Buffer
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).
-
Dilution: Dilute the stock solution to the final working concentration in your experimental buffer.
-
Incubation: Incubate the solution under the conditions of your experiment (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching (if necessary): Stop any potential degradation by adding a suitable quenching agent or by immediately freezing the sample at -80°C.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing this compound stability.
References
troubleshooting Conglobatin C1 cytotoxicity assay variability
Welcome to the technical support center for Conglobatin C1 cytotoxicity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that can lead to variability and inconsistent results in this compound cytotoxicity assays.
Q1: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
High variability in IC50 values is a frequent challenge and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure you have a homogenous cell suspension before plating and that your pipetting technique is consistent. It's advisable to perform a cell count before seeding.[1][2]
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent and low passage number. High passage numbers can lead to genetic drift and altered sensitivity to compounds.[1][3]
-
This compound Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the compound is fully dissolved in the solvent before diluting it in the culture medium.[1]
-
Incubation Time: The duration of exposure to this compound will significantly impact cytotoxicity. Standardize the incubation time across all experiments for a given cell line.[1]
-
Assay Protocol Deviations: Minor changes in the protocol, such as reagent incubation times, can introduce variability. Strict adherence to a standardized protocol is crucial for reproducible results.[1]
Q2: I'm observing high background absorbance in my MTT/XTT assay. What could be wrong?
High background absorbance can mask the true signal from the cells. Here are some common causes and solutions:
-
Contamination: Microbial contamination of cell cultures can lead to high background. Regularly check your cultures for any signs of contamination and always use sterile techniques.[1][4]
-
Reagent Issues: The MTT or XTT reagent may be contaminated or have degraded. Use fresh, high-quality reagents and filter-sterilize them if necessary.[1]
-
Incomplete Media Removal: Residual phenol red from the culture medium can interfere with absorbance readings. Carefully and completely remove the medium before adding the solubilization buffer.[1]
-
Compound Precipitation: At high concentrations, this compound might precipitate in the culture medium, which can scatter light and increase absorbance readings. Visually inspect the wells for any signs of a precipitate.[1]
-
Compound Interference: Some compounds can directly react with the MTT reagent, leading to a false positive signal. To check for this, include control wells with this compound and the MTT reagent in cell-free media.[4][5][6]
Q3: My LDH release assay is showing inconsistent results. What should I check?
Variability in LDH assays often points to issues with cell handling or the assay setup:
-
High Background in Media: The serum used in cell culture media can contain endogenous LDH, leading to high background. Try reducing the serum concentration during the assay or use a serum-free medium for the treatment period if your cells can tolerate it.[7][8]
-
Inconsistent Cell Lysis: Ensure complete lysis of the "maximum LDH release" control wells. Incomplete lysis will lead to an underestimation of the maximum release and inaccurate cytotoxicity calculations.
-
Overly Vigorous Pipetting: Excessive force during pipetting can cause premature cell lysis and increase the "spontaneous LDH release," leading to a narrower dynamic range.[7][9]
-
Incorrect Cell Density: Using too few cells will result in a weak signal, while too many cells can lead to nutrient depletion and cell death, increasing the spontaneous LDH release.[7]
Q4: Could this compound itself be interfering with my assay?
Yes, the test compound can sometimes interfere with the assay chemistry.
-
For Colorimetric Assays (MTT, XTT): As mentioned, this compound could potentially react with the tetrazolium salts. A cell-free control experiment is essential to rule this out.[4][5][6]
-
For Luminescent Assays (e.g., ATP-based): While generally less prone to colorimetric interference, it's still good practice to run a control with this compound in a cell-free system to ensure it doesn't inhibit or activate the luciferase enzyme.
-
Solubility and Stability: The solubility and stability of this compound in your specific cell culture medium can affect its effective concentration.[10][11][12][13][14] If the compound precipitates over time, the concentration exposed to the cells will decrease. You can assess its stability by incubating it in the medium for the duration of your experiment and then analyzing the concentration, for example, by HPLC.[11]
Data Presentation
Cytotoxic Activity of this compound and its Analogs
The following table summarizes the reported cytotoxic activity of this compound and its related compounds against the NS-1 myeloma cell line.
| Compound | IC50 (µg/mL) |
| Conglobatin | 1.39 |
| Conglobatin B1 | 0.084 |
| This compound | 1.05 |
| Conglobatin C2 | 0.45 |
Data from Lacey et al., 2020.[15]
Experimental Protocols
Standard MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density. The optimal density will vary between cell lines.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of solvent (e.g., DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, carefully remove the drug-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[1]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[1][4]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Visualizations
Troubleshooting Workflow for Cytotoxicity Assay Variability
The following diagram illustrates a logical workflow for identifying and addressing sources of variability in your this compound cytotoxicity assays.
A logical workflow for troubleshooting cytotoxicity assay variability.
Potential Signaling Pathway for Cytotoxicity
While the specific signaling pathway activated by this compound has not been fully elucidated, many cytotoxic compounds induce apoptosis. The diagram below illustrates a simplified, generalized apoptotic signaling pathway that could be investigated.
A generalized apoptotic pathway potentially activated by a cytotoxic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Is Your MTT Assay the Right Choice? [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. cellculturedish.com [cellculturedish.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. researchgate.net [researchgate.net]
- 15. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Conglobatin C1 Concentration for Cell Treatment
Disclaimer: The following information is based on limited publicly available research. Conglobatin C1 is a cytotoxic agent, and all handling and experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a macrodiolide, an analogue of Conglobatin. Current research has identified it as a cytotoxic compound. Studies have shown it to be particularly potent against the NS-1 myeloma cell line.[1][2]
Q2: What is the reported IC50 value for this compound?
This compound has a reported IC50 (half-maximal inhibitory concentration) of 1.05 µg/ml against the NS-1 myeloma cell line.[1][2] This value serves as a starting point for determining the optimal concentration in other cell lines.
Q3: Are there any known signaling pathways affected by this compound?
Currently, there is no publicly available research detailing the specific signaling pathways modulated by this compound. Its cytotoxic nature suggests potential interference with fundamental cellular processes such as cell division, survival signaling, or apoptosis. Further research is required to elucidate its mechanism of action.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death Even at Low Concentrations | 1. High sensitivity of the cell line to this compound. 2. Errors in calculating the stock solution concentration. 3. Contamination of the cell culture. | 1. Perform a dose-response experiment starting from a much lower concentration range (e.g., picomolar to nanomolar). 2. Verify the molecular weight of this compound and re-calculate the concentration. Prepare a fresh stock solution. 3. Check for signs of contamination (e.g., changes in media color, turbidity, microscopic examination). If contamination is suspected, discard the culture and start with a fresh vial of cells. |
| No Observable Effect on Cells | 1. The cell line is resistant to this compound. 2. Insufficient incubation time. 3. Degradation or precipitation of this compound in the culture medium. | 1. Increase the concentration of this compound systematically. Consider using a positive control known to induce cytotoxicity in your cell line. 2. Extend the incubation period (e.g., 48 hours, 72 hours) and perform a time-course experiment. 3. Visually inspect the culture medium for any signs of precipitation. Consider the solubility of this compound in your culture medium and the use of a suitable solvent for the stock solution. |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent preparation of this compound dilutions. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Regularly calibrate and monitor incubator conditions. |
Experimental Protocols
Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a standard method for determining the cytotoxic effects of this compound on a given cell line and calculating its IC50 value.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Workflow Diagram:
Caption: Experimental workflow for determining the IC50 of this compound.
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize (for adherent cells) and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to include a wide range of concentrations (e.g., from 0.01 µg/ml to 100 µg/ml) to capture the full dose-response curve. Include a vehicle control (medium with the same concentration of the solvent as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/ml) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Quantitative Data Summary
| Compound | Cell Line | IC50 (µg/ml) | Reference |
| This compound | NS-1 myeloma | 1.05 | [1][2] |
| Conglobatin | NS-1 myeloma | 1.39 | [1][2] |
| Conglobatin B1 | NS-1 myeloma | 0.084 | [1][2] |
| Conglobatin C2 | NS-1 myeloma | 0.45 | [1][2] |
Signaling Pathway Speculation
While the exact mechanism of this compound is unknown, a logical starting point for investigation would be to examine its effects on common pathways associated with cytotoxicity.
Caption: Hypothetical signaling pathways potentially affected by this compound.
References
avoiding experimental artifacts with Conglobatin C1
This technical support center provides guidance on the use of Conglobatin C1 in experimental settings. Due to the limited specific data available for this compound, much of the advice provided is based on general principles for macrodiolide compounds and Hsp90 inhibitors, as Conglobatin is a known Hsp90 inhibitor. Researchers should use this information as a starting point for developing their own robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound is a cytotoxic analogue of conglobatin, a macrodiolide isolated from Streptomyces sp..[1] It has been shown to exhibit potent cytotoxic activity, particularly against the NS-1 myeloma cell line.[1]
Q2: How should I store and handle this compound?
Q3: What are the potential off-target effects of this compound?
As an analogue of conglobatin, which is an Hsp90 inhibitor, this compound may also target Hsp90.[2] Hsp90 has a wide range of client proteins involved in various cellular processes.[3] Therefore, inhibition of Hsp90 can lead to a broad spectrum of downstream effects. It is crucial to validate the specific mechanism of action and potential off-target effects in your experimental system. Methods to validate Hsp90 inhibitor specificity include affinity-based methods and monitoring the thermal stability of detectable proteins.[4]
Q4: How can I be sure that the observed effects of this compound are not experimental artifacts?
Several factors can contribute to experimental artifacts, including compound precipitation, interference with assay readouts, and general cytotoxicity not related to the specific mechanism of action. It is important to perform control experiments to rule out these possibilities. For instance, in cell-based assays, it's important to distinguish between desired biological effects and those caused by compound-induced cell death.[5]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect assay wells for precipitate. If observed, consider using a lower concentration of this compound or a different solvent system. Test the solubility of the compound in your assay medium beforehand.[6] |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells. Variations in cell number can lead to significant differences in assay readouts. |
| Assay Timing | The timing of your analysis can influence the experimental outcome. Optimize the incubation time with this compound to capture the desired biological effect. |
| Cell Passage Number | High passage numbers can lead to changes in cell behavior and drug sensitivity. Use cells within a consistent and low passage number range for all experiments. |
Problem 2: Suspected interference with assay readout.
| Possible Cause | Troubleshooting Steps |
| Optical Interference in Absorbance Assays (e.g., MTT) | Run a cell-free control experiment with this compound at the same concentrations used in your cellular experiment. A significant absorbance reading in the absence of cells indicates direct interference with the assay reagents or absorbance at the detection wavelength.[6] |
| Autofluorescence in Fluorescence-Based Assays | Determine the excitation and emission spectra of this compound. If it fluoresces in the same range as your assay's fluorophore, consider using a different fluorescent probe with non-overlapping spectra or a luminescence-based assay. |
| Luciferase Inhibition | If using a luciferase-based reporter assay, test for direct inhibition of the luciferase enzyme by performing the assay in a cell-free system with purified luciferase. |
Data Presentation
Table 1: Comparative Cytotoxicity of Conglobatin Analogues
This table summarizes the reported IC50 values for this compound and related compounds against the NS-1 myeloma cell line.
| Compound | IC50 (µg/mL) |
| Conglobatin | 1.39 |
| Conglobatin B1 | 0.084 |
| This compound | 1.05 |
| Conglobatin C2 | 0.45 |
| Data from Lacey et al. (2020)[1] |
Experimental Protocols
While a specific, detailed protocol for this compound is not available, here is a general methodology for assessing cytotoxicity using an MTT assay, which can be adapted for your specific cell line and experimental conditions.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 10 µL of 5 mg/mL solution per 100 µL of medium) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Caption: A general workflow for troubleshooting potential experimental artifacts when working with this compound.
Caption: The proposed mechanism of action for this compound via Hsp90 inhibition, leading to client protein degradation and apoptosis.
References
- 1. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Conglobatin C1 degradation pathways and prevention
Disclaimer: Information regarding the specific degradation pathways and prevention of Conglobatin C1 is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the general chemical properties of its structural components, namely macrodiolides and oxazole rings. These recommendations should be used as a general guide and adapted based on experimental observations.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a cytotoxic macrodiolide, a class of natural products that has shown potent activity against certain cancer cell lines. It is an analogue of conglobatin, characterized by a macrocyclic lactone structure with oxazole-containing side chains.[1] |
| What are the likely degradation pathways for this compound? | Based on its chemical structure, this compound is likely susceptible to degradation via hydrolysis of its macrocyclic ester (lactone) bonds and potential degradation of the oxazole rings . Photodegradation upon exposure to light is also a possibility for complex organic molecules. |
| How can I prevent the degradation of my this compound sample? | To minimize degradation, it is recommended to store this compound in a cool, dry, and dark environment. Use of buffered solutions at or near neutral pH can help prevent acid- or base-catalyzed hydrolysis. Aliquoting the sample can reduce freeze-thaw cycles. |
| Is there any known quantitative data on the stability of this compound? | Currently, there is no publicly available quantitative data (e.g., degradation kinetics, half-life) on the stability of this compound under various experimental conditions. |
| What are the potential degradation products of this compound? | The primary degradation product from hydrolysis would be the ring-opened hydroxy carboxylic acid. Degradation of the oxazole rings could lead to various smaller, more polar fragments. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of this compound in my assay. | Hydrolysis of the macrodiolide ring: This is a common degradation pathway for lactones, especially in aqueous solutions that are acidic or basic. | - Ensure your experimental buffer is at or near neutral pH (6-8).- Prepare fresh solutions of this compound for each experiment.- Minimize the time the compound is in aqueous solution before use. |
| Photodegradation: Exposure to light, especially UV light, can degrade complex organic molecules. | - Protect your this compound stock solutions and experimental samples from light by using amber vials or wrapping containers in aluminum foil.- Avoid prolonged exposure to ambient light during experimental setup. | |
| Repeated freeze-thaw cycles: This can lead to the degradation of the compound and the introduction of moisture. | - Aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. | |
| I observe unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). | Formation of degradation products: The appearance of new, more polar peaks could indicate the hydrolysis of the lactone ring or degradation of the oxazole moieties. | - Analyze a freshly prepared sample as a reference.- Consider performing a time-course stability study in your experimental buffer to monitor the appearance of degradation products.- If possible, use mass spectrometry to identify the masses of the unknown peaks and compare them to potential degradation products. |
| My solid this compound sample has changed in appearance (e.g., color, texture). | Decomposition: This could be due to improper storage conditions, such as exposure to moisture, light, or high temperatures over a prolonged period. | - Discard the sample and obtain a fresh batch.- Review your storage protocol and ensure it is stored in a tightly sealed container in a desiccator at the recommended temperature, protected from light. |
Experimental Protocols
As no specific experimental protocols for this compound degradation analysis were found, a general protocol for assessing the stability of a compound in a given buffer is provided below.
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
-
Preparation of Stock Solution:
-
Dissolve a known concentration of this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Preparation of Experimental Samples:
-
Dilute the this compound stock solution into the aqueous buffer of interest to the final desired concentration.
-
Prepare several identical samples.
-
-
Incubation:
-
Incubate the samples under the desired experimental conditions (e.g., 37°C, room temperature).
-
Protect the samples from light if photodegradation is a concern.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one sample for analysis.
-
Immediately quench any potential degradation by freezing the sample or mixing it with an organic solvent to precipitate buffer components.
-
-
Analytical Method:
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Monitor the decrease in the peak area of the parent this compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time to determine its stability profile in the chosen buffer.
-
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: General workflow for assessing this compound stability.
References
challenges in working with Conglobatin C1 in the lab
Welcome to the technical support center for Conglobatin C1. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate your laboratory experiments with this novel macrodiolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a cytotoxic macrodiolide derived from the bacterium Streptomyces conglobatus. It is a symmetrical molecule with the chemical formula C₂₆H₃₄N₂O₆ and a molecular weight of 470.6 g/mol .[1]
Q2: How should I store and handle this compound?
For long-term storage, this compound should be kept at -20°C, where it is stable for at least four years. For shipping, it is typically sent at room temperature. As a precaution, always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) and methanol. When preparing stock solutions, it is recommended to dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM).
Troubleshooting Guides
Guide 1: Poor Compound Solubility or Precipitation in Aqueous Media
Problem: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium.
Possible Causes and Solutions:
-
High Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, ideally below 0.5%, to avoid both direct cytotoxicity from the solvent and precipitation of the compound.
-
Exceeding Aqueous Solubility: this compound is a hydrophobic compound and has limited solubility in aqueous solutions. Even at low DMSO concentrations, high concentrations of this compound can lead to precipitation.
Troubleshooting Workflow:
Guide 2: Inconsistent or Unexpected Results in Cytotoxicity Assays
Problem: I am observing high variability or unexpected results in my cytotoxicity assays with this compound.
Possible Causes and Solutions:
-
Compound Adsorption to Plasticware: Hydrophobic compounds like this compound can adsorb to the plastic surfaces of microplates, leading to a decrease in the effective concentration in the medium.
-
Compound Degradation: While stable when stored properly, the stability of this compound in solution during a prolonged cell culture experiment may vary.
-
Cell Line Specific Effects: The cytotoxic effect of this compound can vary significantly between different cell lines.
Troubleshooting Workflow:
Quantitative Data
The cytotoxic activity of this compound and its analogues has been evaluated against the NS-1 myeloma cell line.
| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| This compound | 1.05 | ~2.23 |
| Conglobatin | 1.39 | ~2.95 |
| Conglobatin B1 | 0.084 | ~0.18 |
| Conglobatin C2 | 0.45 | ~0.96 |
IC₅₀ values were determined against the NS-1 myeloma cell line.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) can be used to aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, low-binding storage tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway
Conglobatin A, a closely related analogue of this compound, has been shown to be a protein-protein interface inhibitor that disrupts the interaction between Cdc37 and the N-terminus of Hsp90.[3] This leads to the destabilization of Hsp90 client proteins, such as the hypoxia-inducible factor 1-alpha (HIF-1α), and the subsequent downregulation of its transcriptional targets.[3] This mechanism suggests that this compound may exert its cytotoxic effects by interfering with the Hsp90 chaperone machinery, which is crucial for the stability and function of many oncoproteins.
References
refining Conglobatin C1 experimental protocols
Welcome to the technical support center for Conglobatin C1. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Please note that while this compound is a known cytotoxic agent, detailed experimental data for this specific analogue is limited. Much of the guidance provided is based on the known mechanisms of the broader conglobatin family and general principles of handling cytotoxic compounds and Hsp90 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a cytotoxic analogue of conglobatin, a C2-symmetric macrodiolide.[1] While the precise signaling pathway for this compound has not been fully elucidated, the related compound, conglobatin, is known to be an orally active Hsp90 inhibitor.[2] It is proposed that conglobatins, including C1, exert their cytotoxic effects by binding to the N-terminal domain of Hsp90. This disrupts the Hsp90-Cdc37 chaperone/co-chaperone interaction, leading to the degradation of Hsp90 client proteins, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]
Q2: What are the expected cellular effects of this compound treatment?
Based on the activity of related conglobatins, treatment with this compound is expected to induce a dose-dependent reduction in cell viability in sensitive cell lines.[1] Cellular effects may include arrest of the cell cycle at the G2/M phase and the induction of apoptosis through caspase-dependent pathways.[2] A reduction in the levels of Hsp90 client proteins, such as HER2, p-HER2, Raf-1, Akt, and p-Akt, is also anticipated.[2]
Q3: How should I dissolve and store this compound?
For optimal results, it is recommended to refer to the solubility information provided by the supplier. As a general guideline for similar compounds, a stock solution can be prepared in an appropriate solvent like DMSO. To maintain stability and prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[2]
Troubleshooting Guide
Problem 1: Inconsistent or no cytotoxic effect observed.
-
Q: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the issue?
-
A: Several factors could contribute to this. First, verify the final concentration of this compound in your assay. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. Ensure that the compound was properly dissolved and that the vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%). Cell density at the time of treatment can also significantly impact results; ensure consistent cell seeding. Finally, consider the metabolic activity and doubling time of your cell line, as the incubation period may need to be optimized.
-
Problem 2: High variability in results between replicate wells.
-
Q: My cell viability assay results show significant variability between replicate wells. How can I improve the consistency?
-
A: High variability can often be attributed to inconsistent cell seeding, improper mixing of the compound in the media, or an "edge effect" in the microplate. Ensure you have a single-cell suspension before seeding and that the plate is gently agitated to distribute the cells evenly. When adding this compound, mix thoroughly to ensure a homogenous concentration in each well. To mitigate edge effects, consider not using the outermost wells of the plate for experimental data points and instead fill them with sterile media or PBS.
-
Problem 3: Difficulty interpreting Western blot results for Hsp90 client proteins.
-
Q: I am not seeing a clear decrease in Hsp90 client proteins after treatment with this compound. What should I check?
-
A: The degradation of Hsp90 client proteins is time and dose-dependent. You may need to perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to identify the optimal time point for observing protein degradation.[2] Also, confirm that the concentration of this compound used is sufficient to inhibit Hsp90 activity. Ensure the quality of your cell lysate and that your Western blot protocol is optimized for the specific primary antibodies you are using. It is also crucial to use a reliable loading control to normalize your results.
-
Quantitative Data
The following table summarizes the cytotoxic activity (IC50) of various conglobatin analogues against the NS-1 myeloma cell line. This data is provided for comparative purposes to guide starting concentrations in your experiments.
| Compound | IC50 (µg/mL) against NS-1 Myeloma Cell Line |
| Conglobatin | 1.39 |
| Conglobatin B1 | 0.084 |
| This compound | 1.05 |
| Conglobatin C2 | 0.45 |
Data sourced from Lacey et al. (2020).[1]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Proposed signaling pathway of this compound as an Hsp90 inhibitor.
References
minimizing off-target effects of Conglobatin C1
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of Conglobatin C1, a novel V-ATPase inhibitor. Given the limited publicly available data on this specific compound, this guide focuses on established methodologies for characterizing and mitigating off-target effects applicable to novel natural products.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: this compound has been identified as a potent inhibitor of Vacuolar-type H+-ATPase (V-ATPase). Its on-target effects are therefore related to the disruption of cellular processes that depend on V-ATPase activity, such as lysosomal acidification, protein degradation, and autophagy. This mechanism is being explored for its potential in cancer therapy.
Potential off-target effects are not well-characterized in publicly available literature. However, like many natural products, this compound could interact with other proteins, leading to unintended biological consequences. Common off-targets for complex molecules can include kinases, ion channels, and GPCRs.
Q2: How can I proactively assess the selectivity of my this compound sample?
A2: A tiered approach is recommended to assess the selectivity of this compound.
-
In Silico Prediction: Use computational tools to predict potential off-targets based on the structure of this compound. This can provide a preliminary list of proteins to investigate experimentally.
-
Broad-Panel Screening: Employ commercially available screening services (e.g., Eurofins SafetyScreen, Reaction Biology) to test this compound against a large panel of kinases, GPCRs, ion channels, and other common off-targets.
-
Cell-Based Assays: Utilize a panel of cell lines with different genetic backgrounds to identify cell types that are particularly sensitive or resistant to this compound. This can provide clues about its off-target profile.
Q3: What initial steps should I take if I observe unexpected cellular toxicity?
A3: If you observe toxicity at concentrations where the on-target effect is not expected to be the primary driver, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected toxicity.
Troubleshooting Guides
Issue 1: High-throughput screen yields a high number of "hits" across multiple cell lines.
-
Possible Cause: This could indicate a non-specific cytotoxic effect or an off-target effect on a common, essential cellular pathway.
-
Troubleshooting Steps:
-
Confirm Purity and Identity: Re-verify the purity of your this compound sample using LC-MS and NMR to rule out contaminants.
-
Dose-Response Analysis: Perform detailed dose-response curves in a few representative cell lines. A very steep curve can sometimes suggest non-specific activity.
-
Counter-Screening: Test this compound in a counter-screen against a cell line known to be resistant to V-ATPase inhibitors. If it is still active, an off-target mechanism is likely.
-
Structural Analogs: If available, test structurally related but inactive analogs of this compound. If these analogs also show activity, it may point to a non-specific effect related to a common chemical scaffold.
-
Issue 2: Inconsistent results between different experimental batches.
-
Possible Cause: This could be due to variability in the compound, experimental conditions, or cell culture.
-
Troubleshooting Steps:
-
Compound Stability: Assess the stability of this compound in your experimental media over the time course of your assay. Degradation could lead to loss of potency.
-
Standardize Cell Culture: Ensure that cell passage number, confluency, and media composition are consistent across all experiments.
-
Internal Controls: Include a known V-ATPase inhibitor (e.g., Bafilomycin A1) as a positive control in every experiment to monitor assay performance.
-
Solvent Effects: Verify that the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to your cells.
-
Data Presentation: Selectivity Profile of this compound
The following table presents hypothetical data to illustrate how the selectivity of this compound could be assessed against a panel of common off-targets.
| Target | Class | IC50 (nM) | Selectivity (Fold vs. V-ATPase) |
| V-ATPase (On-Target) | Ion Pump | 15 | - |
| hERG | Ion Channel | > 10,000 | > 667x |
| Kinase Panel (average) | Enzyme | 2,500 | 167x |
| CY P450 3A4 | Enzyme | 8,000 | 533x |
| Sigma-1 Receptor | Receptor | > 10,000 | > 667x |
This is illustrative data. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that this compound is engaging with its V-ATPase target in intact cells.
-
Cell Treatment: Treat your cell line of interest with either vehicle control or a 10x IC50 concentration of this compound for 1 hour.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Centrifuge the lysates to pellet aggregated proteins. Collect the supernatant and quantify the amount of soluble protein.
-
Western Blot: Analyze the amount of soluble V-ATPase (specific subunit) remaining in the supernatant at each temperature using Western blotting.
-
Analysis: A positive target engagement will result in a rightward shift in the melting curve for V-ATPase in the this compound-treated samples compared to the vehicle control.
Signaling Pathways and Workflows
Minimizing Off-Target Effects Workflow
The following diagram outlines a general workflow for identifying and mitigating off-target effects during the preclinical development of a compound like this compound.
Caption: Workflow for minimizing off-target effects.
Hypothetical Off-Target Signaling Pathway
This diagram illustrates a hypothetical scenario where this compound (C1) has an off-target inhibitory effect on a kinase (Kinase X), leading to an unintended cellular outcome.
Validation & Comparative
Conglobatin C1 vs. Conglobatin: A Comparative Analysis of Cytotoxic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic potency of conglobatin C1 and its parent compound, conglobatin. Conglobatins are a family of macrodiolides isolated from Streptomyces species, which have garnered interest for their potential as anticancer agents. This document summarizes key experimental data, outlines relevant experimental methodologies, and illustrates the proposed mechanism of action.
Quantitative Comparison of Cytotoxic Potency
The cytotoxic activities of this compound and conglobatin were evaluated against the NS-1 murine myeloma cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM)¹ | Relative Potency to Conglobatin |
| Conglobatin | NS-1 | 1.39[1][2] | ~2.86 | 1x |
| This compound | NS-1 | 1.05[1][2] | ~2.16 | ~1.3x more potent |
¹ Approximate molecular weights (Conglobatin: 486.6 g/mol , this compound: 486.6 g/mol ) were used for the µM conversion.
The data clearly indicates that this compound exhibits a greater cytotoxic potency against the NS-1 myeloma cell line as compared to the parent conglobatin molecule.[1][2] Other conglobatin analogues, such as B1 and C2, have also demonstrated enhanced cytotoxicity, suggesting that the methylation patterns on the macrodiolide skeleton can significantly influence the compound's anticancer activity.[1][2]
Experimental Protocols: Cytotoxicity Assay
While the precise, detailed protocol from the primary literature is not available, a representative protocol for a common colorimetric cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is provided below. This method is widely used to assess cell viability and proliferation.
1. Cell Seeding:
-
NS-1 myeloma cells are seeded into 96-well microtiter plates at a density of approximately 5,000 to 10,000 cells per well in a suitable culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence and recovery.
2. Compound Treatment:
-
Stock solutions of conglobatin and this compound are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of dilutions of each compound are prepared in the culture medium.
-
The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also included.
-
The plates are then incubated for a specified period, typically 48 or 72 hours.
3. MTT Assay:
-
Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
The culture medium is then carefully removed, and a solubilizing agent, such as 100-200 µL of DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated to ensure complete solubilization of the formazan.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance values of the blank wells are subtracted from all other readings.
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Hsp90 Inhibition
Conglobatin has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90).[3][4] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that are critical for cancer cell growth, proliferation, and survival.
Conglobatin binds to the N-terminal domain of Hsp90, which disrupts the interaction between Hsp90 and its co-chaperone, Cdc37.[3][4] This disruption leads to the proteasomal degradation of Hsp90 client proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3] Given the structural similarity, it is highly probable that this compound exerts its cytotoxic effects through a similar mechanism of Hsp90 inhibition.
Caption: Proposed mechanism of Hsp90 inhibition by conglobatins.
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxic potency of conglobatin compounds.
Caption: A standard workflow for determining the IC50 values of conglobatins.
References
A Comparative Guide to Hsp90 Inhibitors: Profiling Conglobatin C1 Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) stands as a critical molecular chaperone, essential for the stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling. Its pivotal role in oncogenesis has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of Conglobatin C1, a novel Hsp90 inhibitor, alongside a panel of well-characterized Hsp90 inhibitors, offering insights into their distinct mechanisms of action and anti-proliferative activities.
Mechanism of Action: A Divergence in Hsp90 Targeting
Hsp90 inhibitors can be broadly classified based on their binding site and mechanism of action. This compound distinguishes itself by not conforming to the classical model of ATP-competitive inhibition.
-
This compound: A Protein-Protein Interaction Disruptor this compound is an analogue of Conglobatin A, a macrolide dilactone that functions as a protein-protein interaction (PPI) inhibitor. It binds to the N-terminal domain of Hsp90 but does not compete with ATP. Instead, its primary mechanism involves the disruption of the crucial interaction between Hsp90 and its co-chaperone, Cdc37.[1] This interaction is particularly vital for the stabilization and maturation of a significant subset of Hsp90's client proteins, many of which are kinases critical for cancer signaling. By preventing this association, this compound selectively triggers the degradation of these client proteins.
-
N-Terminal ATP-Competitive Inhibitors (e.g., Geldanamycin, 17-AAG, Luminespib) This is the most extensively studied class of Hsp90 inhibitors. These molecules bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting the binding of ATP. This locks the chaperone in an ADP-bound-like state, leading to the ubiquitination and subsequent proteasomal degradation of a broad range of client proteins.[2][3][4][5][6][7][8][9][10]
-
C-Terminal Inhibitors (e.g., Novobiocin) A distinct class of inhibitors binds to a secondary ATP-binding site in the C-terminal domain of Hsp90. Inhibition at this site also disrupts the chaperone's function, leading to client protein degradation. A key advantage of C-terminal inhibitors is that they generally do not induce the heat-shock response, a pro-survival mechanism often triggered by N-terminal inhibitors.[11][12][13][14][15]
-
Other Protein-Protein Interaction Inhibitors (e.g., Celastrol) Similar to this compound, compounds like Celastrol also disrupt the Hsp90-Cdc37 interaction. This highlights a growing interest in targeting co-chaperone interactions as a more selective approach to Hsp90 inhibition.[16][17][18][19]
The distinct mechanism of this compound offers a potential therapeutic advantage by providing a more targeted approach to Hsp90 inhibition, possibly leading to a different spectrum of activity and a more favorable side-effect profile compared to broad-spectrum ATP-competitive inhibitors.
Comparative Efficacy: In Vitro Cytotoxicity
The anti-proliferative activity of Hsp90 inhibitors is a key measure of their potential as anti-cancer agents. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and the selected known Hsp90 inhibitors across various cancer cell lines. It is important to note that direct comparative studies of this compound against all these inhibitors in a single standardized panel of cell lines are limited; therefore, the data is compiled from multiple sources.
Table 1: IC50 Values of Hsp90 Protein-Protein Interaction Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | NS-1 | Myeloma | 1.05 (as µg/mL) |
| Celastrol | A549 | Lung Cancer | 5.34 |
| HepG2 | Liver Cancer | 1.23 | |
| MGC-803 | Gastric Cancer | 0.35 | |
| SKOV3 | Ovarian Cancer | 2.29 | |
| A2780 | Ovarian Cancer | 2.11 | |
| AGS | Gastric Cancer | 3.77 |
Table 2: IC50 Values of N-Terminal ATP-Competitive Hsp90 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Geldanamycin | MCF-7 | Breast Cancer | ~20 |
| HepG2 | Liver Cancer | ~114,350 (as µg/mL) | |
| MSTO-211H | Mesothelioma | low nM range | |
| 17-AAG | SKBR-3 | Breast Cancer | 70 |
| JIMT-1 | Breast Cancer | 10 | |
| LNCaP | Prostate Cancer | 25-45 | |
| PC-3 | Prostate Cancer | 25-45 | |
| Luminespib (NVP-AUY922) | NCI-N87 | Gastric Cancer | 2-40 |
| BEAS-2B | Lung Bronchial Epithelium | 28.49 | |
| Pancreatic Cancer Cells | Pancreatic Cancer | 10 |
Table 3: IC50 Values of C-Terminal Hsp90 Inhibitor
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Novobiocin | SKBr3 | Breast Cancer | ~700 |
| MCF-7 | Breast Cancer | >100 |
Note: The IC50 value for this compound is reported in µg/mL. Direct conversion to µM requires the molecular weight, which is not consistently provided in the source. This highlights the need for further standardized testing.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the Hsp90 chaperone cycle and the points of intervention for different inhibitor classes, as well as a typical experimental workflow for assessing protein-protein interactions.
Caption: Hsp90 chaperone cycle and inhibitor intervention points.
Caption: Workflow for Co-Immunoprecipitation.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, this section details the methodologies for key experiments cited in the comparison of Hsp90 inhibitors.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the Hsp90 inhibitors (e.g., this compound, Geldanamycin, etc.) in fresh culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Co-Immunoprecipitation (Co-IP) for Hsp90-Cdc37 Interaction
Co-IP is a powerful technique to investigate protein-protein interactions within the cellular environment. This protocol is designed to determine if an inhibitor disrupts the interaction between Hsp90 and Cdc37.[20][21][22][23][24]
Protocol:
-
Cell Treatment and Lysis: Treat cultured cancer cells with the Hsp90 inhibitor of interest (e.g., this compound) or a vehicle control for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Pre-clearing: Centrifuge the cell lysates to pellet cellular debris. To reduce non-specific binding, pre-clear the supernatant by incubating it with protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Collect the pre-cleared lysate and incubate it with a primary antibody specific for Hsp90 overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody should be included.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against both Hsp90 (to confirm successful immunoprecipitation) and Cdc37. A decrease in the amount of co-immunoprecipitated Cdc37 in the inhibitor-treated sample compared to the control indicates disruption of the Hsp90-Cdc37 interaction.
Split-Luciferase Complementation Assay for Hsp90-Cdc37 Interaction
This is a highly sensitive, cell-based assay that allows for the real-time, quantitative measurement of protein-protein interactions.[25][26][27][28][29]
Protocol:
-
Vector Construction: Clone the coding sequences of Hsp90 and Cdc37 into separate expression vectors, each fused to one half of a luciferase enzyme (e.g., N-terminal fragment, NLuc, and C-terminal fragment, CLuc).
-
Cell Transfection: Co-transfect mammalian cells with the Hsp90-NLuc and Cdc37-CLuc constructs. As controls, transfect cells with each construct individually or with non-interacting protein fusions.
-
Inhibitor Treatment: After allowing for protein expression (typically 24-48 hours), treat the transfected cells with various concentrations of the Hsp90 inhibitor or a vehicle control.
-
Luminescence Measurement: Following inhibitor treatment, lyse the cells and add the luciferase substrate (e.g., luciferin). If Hsp90 and Cdc37 interact, the NLuc and CLuc fragments will be brought into close proximity, reconstituting a functional luciferase enzyme that will generate a luminescent signal upon substrate addition. Measure the luminescence using a luminometer.
-
Data Analysis: A dose-dependent decrease in the luminescent signal in inhibitor-treated cells compared to the vehicle control indicates that the compound disrupts the Hsp90-Cdc37 interaction. The IC50 for the disruption of the interaction can be calculated from the dose-response curve.
Conclusion
This compound represents a promising class of Hsp90 inhibitors that function by disrupting the Hsp90-Cdc37 protein-protein interaction. This mechanism offers a distinct advantage over traditional ATP-competitive inhibitors by potentially providing a more targeted therapeutic approach with a different safety and efficacy profile. The comparative data presented in this guide, alongside detailed experimental protocols, provides a valuable resource for researchers in the field of cancer biology and drug discovery, facilitating further investigation into the therapeutic potential of this compound and other Hsp90-Cdc37 interaction inhibitors. Further head-to-head studies in standardized cancer cell line panels are warranted to provide a more definitive comparison of the in vitro efficacy of these different classes of Hsp90 inhibitors.
References
- 1. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanespimycin (17-AAG) | HSP (HSP90) inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. 17-AAG synergizes with Belinostat to exhibit a negative effect on the proliferation and invasion of MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novobiocin Sodium (NSC 2382) | Antineoplastic and Immunosuppressive Antibiotics inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anticancer properties of celastrol derivatives involved in the inhibition of VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]
- 26. The Split-Luciferase Complementation Assay to Detect and Quantify Protein–Protein Interactions in Planta | Springer Nature Experiments [experiments.springernature.com]
- 27. doaj.org [doaj.org]
- 28. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Unveiling the Potency of Conglobatin C1: A Comparative Analysis of its Cytotoxic Effects on NS-1 Myeloma Cells
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer agents, the macrodiolide Conglobatin C1 has demonstrated significant cytotoxic activity against the NS-1 mouse myeloma cell line. This guide provides a comprehensive comparison of this compound's efficacy with its structural analogs, alongside detailed experimental methodologies and an exploration of potential signaling pathways involved in its mechanism of action. This report is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and pharmacology.
Comparative Cytotoxicity Data
The in vitro cytotoxic effects of this compound and its related compounds were evaluated against the NS-1 myeloma cell line. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | NS-1 Myeloma | 1.05 |
| Conglobatin | NS-1 Myeloma | 1.39 |
| Conglobatin B1 | NS-1 Myeloma | 0.084 |
| Conglobatin C2 | NS-1 Myeloma | 0.45 |
Data sourced from Lacey et al., 2020.
The data clearly indicates that while Conglobatin B1 is the most potent of the tested analogues, this compound also exhibits substantial cytotoxic activity against NS-1 myeloma cells, with a lower IC50 value than the parent compound, Conglobatin.
Experimental Protocols
While the precise, detailed experimental protocol from the source study is not publicly available, a standard cytotoxicity assay protocol for assessing the effect of compounds on NS-1 myeloma cells is outlined below. This protocol is based on established methodologies for in vitro drug screening.
Cell Culture and Maintenance
-
Cell Line: NS-1 (P3/NS1/1-Ag4-1), a mouse myeloma cell line.
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are grown in suspension and subcultured every 2-3 days to maintain a cell density between 1x10^5 and 1x10^6 cells/mL.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: NS-1 cells are seeded into a 96-well microplate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the solvent at the same final concentration used for the test compounds.
-
Incubation: The plate is incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow of the in vitro cytotoxicity validation.
Potential Signaling Pathways
The precise molecular mechanism of action for this compound in NS-1 myeloma cells has not yet been fully elucidated. However, based on the known mechanisms of other oxazole-containing macrodiolides and cytotoxic agents in cancer cells, it is plausible that this compound induces apoptosis through the modulation of key signaling pathways. Multiple myeloma cell survival is dependent on a complex network of signaling pathways, and disruption of these pathways can lead to programmed cell death.
Key pathways often implicated in myeloma cell apoptosis include:
-
The PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often constitutively active in myeloma cells. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
-
The NF-κB Pathway: This pathway plays a critical role in inflammation, immunity, and cell survival. Its inhibition can sensitize myeloma cells to apoptosis.
-
The JAK/STAT Pathway: Often activated by cytokines like IL-6 in the bone marrow microenvironment, this pathway promotes myeloma cell growth and survival.
-
The Intrinsic Apoptosis Pathway: This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to caspase activation. Many chemotherapeutic agents induce apoptosis via this pathway.
The diagram below illustrates a generalized view of apoptosis signaling in a myeloma cell, highlighting potential points of intervention for a cytotoxic compound like this compound.
Caption: Potential apoptotic pathways targeted by cytotoxic agents.
Alternative Therapeutic Strategies
The treatment landscape for multiple myeloma is continuously evolving, with several classes of drugs demonstrating efficacy. A comparison of this compound with other established and emerging therapies provides a broader context for its potential.
| Drug Class | Examples | General Mechanism of Action |
| Proteasome Inhibitors | Bortezomib, Carfilzomib | Inhibit proteasome activity, leading to the accumulation of pro-apoptotic proteins. |
| Immunomodulatory Drugs (IMiDs) | Lenalidomide, Pomalidomide | Exert anti-proliferative, pro-apoptotic, and immunomodulatory effects. |
| Monoclonal Antibodies | Daratumumab, Elotuzumab | Target specific surface antigens on myeloma cells to induce antibody-dependent cellular cytotoxicity and other immune-mediated killing mechanisms. |
| Histone Deacetylase (HDAC) Inhibitors | Panobinostat, Vorinostat | Induce cell cycle arrest and apoptosis by altering gene expression. |
| Nuclear Export Inhibitors | Selinexor | Block the export of tumor suppressor proteins from the nucleus, leading to their accumulation and subsequent apoptosis. |
Conclusion
This compound has emerged as a compound of interest with potent cytotoxic effects against NS-1 myeloma cells. Its efficacy, comparable to or greater than its parent compound, warrants further investigation into its precise mechanism of action and its potential for development as a therapeutic agent. Future studies should focus on elucidating the specific signaling pathways modulated by this compound to better understand its molecular targets and to inform strategies for its potential clinical application, possibly in combination with other anti-myeloma agents. The methodologies and comparative data presented in this guide provide a foundational framework for such future research endeavors.
Pioneering Pathways: A Comparative Guide to the Synergistic Potential of Conglobatin C1 in Chemotherapy
A Note to the Research Community: The exploration of synergistic effects between natural compounds and conventional chemotherapy is a burgeoning field in oncology. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of Conglobatin C1. It is important to note that, as of late 2025, published research on the synergistic effects of this compound with chemotherapy is not available in the public domain. The following guide is therefore presented as a prospective framework, combining the sparse available data on this compound's cytotoxic activity with established methodologies for evaluating drug synergy. This document serves as a template to guide future research in this promising area.
Introduction to Synergy in Cancer Therapy
The combination of therapeutic agents is a cornerstone of modern cancer treatment. The primary goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. This can lead to lower required doses of cytotoxic drugs, thereby reducing toxicity and mitigating the development of drug resistance. The quantitative analysis of drug combinations, often through measures like the Combination Index (CI), is crucial to distinguish true synergy from additive or antagonistic interactions.
This compound, a macrodiolide, has demonstrated cytotoxic activity against the NS-1 myeloma cell line[1][2]. This finding, though preliminary, positions this compound as a candidate for combination studies with standard chemotherapeutic agents used in the treatment of multiple myeloma.
Quantitative Data on Cytotoxicity
To date, the only published quantitative data on the anticancer activity of this compound is its half-maximal inhibitory concentration (IC50) against a specific myeloma cell line. A hypothetical combination with Doxorubicin, a common chemotherapy agent, is presented below to illustrate how synergistic effects would be quantified.
| Compound | Cell Line | IC50 (µg/mL) | Combination Index (CI) | Effect |
| This compound | NS-1 Myeloma | 1.05[1][2] | - | - |
| Doxorubicin | NS-1 Myeloma | Hypothetical Value | - | - |
| This compound + Doxorubicin | NS-1 Myeloma | Hypothetical Value | < 1 | Synergistic |
Note: Values for Doxorubicin and the combination are hypothetical and serve as placeholders to demonstrate the data structure for a synergy study.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are standard protocols for assessing cytotoxicity and synergy.
Cell Culture and Maintenance
The NS-1 mouse myeloma cell line would be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: NS-1 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, Doxorubicin, and a combination of both at a constant ratio for 48 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from dose-response curves using appropriate software (e.g., GraphPad Prism).
Synergy Analysis: Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy. The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that inhibit x% of cell growth, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit x% of cell growth.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Visualizations: Workflows and Pathways
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound and a chemotherapeutic agent.
References
Comparative Analysis of Conglobatin C1's Cytotoxic Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of Conglobatin C1, a member of the conglobatin family of macrodiolides. While research on this compound is still emerging, this document synthesizes the available experimental data and draws comparisons with its analogues and the parent compound, conglobatin.
Data Presentation: Cytotoxic Activity
The primary experimental data available for this compound pertains to its cytotoxic activity against the murine myeloma cell line, NS-1. A study by Lacey et al. (2020) demonstrated that this compound exhibits potent cytotoxic effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogues against the NS-1 cell line.
| Compound | IC50 (µg/mL) against NS-1 Myeloma Cells[1][2] |
| This compound | 1.05 |
| Conglobatin B1 | 0.084 |
| Conglobatin C2 | 0.45 |
| Conglobatin (Parent Compound) | 1.39 |
This data indicates that while this compound is a potent cytotoxic agent, its analogue Conglobatin B1 is significantly more potent against the NS-1 myeloma cell line.
Inferred Mechanism of Action: Apoptosis and Cell Cycle Arrest
Direct experimental evidence detailing the mechanism of action for this compound is limited. However, studies on the parent compound, conglobatin, suggest that it induces G2/M cell cycle arrest and apoptosis in cancer cells. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.
Apoptosis Induction: Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The parent compound, conglobatin, has been shown to induce this process. This suggests that this compound may also trigger a cascade of molecular events leading to the activation of caspases, which are key executioner enzymes in the apoptotic pathway.
Cell Cycle Arrest at G2/M Phase: The cell cycle is a series of events that leads to cell division and proliferation. The G2/M checkpoint is a critical control point that ensures that cells do not enter mitosis with damaged DNA. The parent compound, conglobatin, has been observed to cause an arrest at this phase. This mode of action prevents the proliferation of cancer cells. It is hypothesized that this compound may also disrupt the cellular machinery responsible for the G2/M transition, leading to a halt in cell division.
Postulated Signaling Pathway
Based on the inferred mechanism of action involving G2/M arrest and apoptosis, a hypothetical signaling pathway for this compound is proposed below. This pathway integrates common molecular targets involved in these cellular processes. It is important to note that this is a theoretical model and requires experimental validation.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not yet widely published. However, a standard cytotoxicity assay protocol that can be adapted for testing this compound on various cancer cell lines is provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate medium and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the cytotoxic and mechanistic effects of a compound like this compound on cancer cell lines.
Caption: General workflow for in vitro analysis of this compound.
References
Conglobatin C1: A Comparative Analysis of a Natural Product Cytotoxin
In the landscape of oncological research, natural products remain a vital source of novel cytotoxic agents. This guide provides a comparative analysis of Conglobatin C1, a macrodiolide with cytotoxic properties, against other well-established natural product cytotoxins: Paclitaxel, Doxorubicin, and Vincristine. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development.
Cytotoxicity Profile: A Quantitative Comparison
The cytotoxic potential of a compound is a primary determinant of its therapeutic promise. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, indicating the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. The following table summarizes the available IC50 values for this compound and its analogues, alongside those of Paclitaxel, Doxorubicin, and Vincristine against various cancer cell lines. It is important to note that direct comparisons are nuanced by variations in experimental conditions, including the specific cell lines used and the duration of drug exposure.
| Compound | Cell Line | IC50 Value | Citation |
| This compound | NS-1 (Myeloma) | 1.05 µg/mL | [1] |
| Conglobatin (parent compound) | NS-1 (Myeloma) | 1.39 µg/mL | [1] |
| Conglobatin B1 | NS-1 (Myeloma) | 0.084 µg/mL | [1] |
| Conglobatin C2 | NS-1 (Myeloma) | 0.45 µg/mL | [1] |
| Paclitaxel | Various (8 human tumor cell lines) | 2.5 - 7.5 nM (24h exposure) | [2] |
| SK-BR-3 (Breast) | ~5 nM (72h exposure) | [3] | |
| MDA-MB-231 (Breast) | ~10 nM (72h exposure) | [3] | |
| T-47D (Breast) | ~2.5 nM (72h exposure) | [3] | |
| NSCLC cell lines | 0.027 µM (median, 120h exposure) | [4] | |
| SCLC cell lines | 5.0 µM (median, 120h exposure) | [4] | |
| Doxorubicin | A549 (Lung) | 0.07 µM | [5] |
| HeLa (Cervical) | 1.00 µM (48h exposure) | [6] | |
| LNCaP (Prostate) | 0.25 µM (48h exposure) | [6] | |
| PC3 (Prostate) | 8.00 µM (48h exposure) | [6] | |
| HepG2 (Liver) | 12.18 µM (24h exposure) | [7] | |
| MCF-7 (Breast) | 2.50 µM (24h exposure) | [7] | |
| Vincristine | A549 (Lung) | 40 nM | [8] |
| MCF-7 (Breast) | 5 nM | [8] | |
| 1A9 (Ovarian) | 4 nM | [8] | |
| SY5Y (Neuroblastoma) | 1.6 nM | [8] | |
| MCF-7 (VCR-resistant) | 10,574 nM | [9] |
Mechanisms of Action: A Look into Cellular Destinies
The efficacy of a cytotoxin is intrinsically linked to its mechanism of action. While the precise signaling pathways affected by this compound are not yet fully elucidated, the mechanisms of Paclitaxel, Doxorubicin, and Vincristine are well-characterized, providing a framework for comparative understanding.
This compound: As a macrodiolide, this compound's cytotoxic effects are likely attributable to the disruption of essential cellular processes. Further research is required to delineate its specific molecular targets and the signaling cascades it modulates.
Paclitaxel: This taxane derivative is a potent microtubule-stabilizing agent.[10][11] By binding to the β-tubulin subunit, it prevents the disassembly of microtubules, leading to the formation of non-functional microtubule bundles.[11][12] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[11][12] The activation of apoptotic signaling pathways, including those involving Bcl-2 family proteins and the c-Jun N-terminal kinase (JNK) pathway, contributes to its cytotoxic effects.[10][11]
Doxorubicin: This anthracycline antibiotic exhibits a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and repair.[13][14][15] Doxorubicin also generates reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, including membranes and DNA, further contributing to cell death.[14][15] It can also induce apoptosis through pathways involving caspase activation.[16]
Vincristine: A vinca alkaloid, Vincristine acts as a microtubule-destabilizing agent.[17][18] It binds to tubulin and inhibits its polymerization into microtubules.[17][18] This disruption of the microtubule network leads to the dissolution of the mitotic spindle, arresting cells in metaphase and inducing apoptosis.[17][19]
Visualizing the Pathways
To illustrate the distinct mechanisms of these cytotoxins, the following diagrams depict their primary signaling pathways.
References
- 1. Conglobatins B-E: cytotoxic analogues of the C2-symmetric macrodiolide conglobatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. scribd.com [scribd.com]
- 9. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 19. mjpms.in [mjpms.in]
Unveiling the Hsp90 Inhibitory Activity of Conglobatin C1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Conglobatin C1's activity as a Heat shock protein 90 (Hsp90) inhibitor, benchmarked against other well-established Hsp90 inhibitors. The following sections detail its mechanism of action, present available quantitative data, and outline the experimental protocols used to characterize its activity.
Mechanism of Action: A Tale of Two Inhibition Strategies
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. Its inhibition is a promising strategy for cancer therapy. Hsp90 inhibitors can be broadly categorized based on their mechanism of action.
Classical N-terminal ATP-binding Inhibitors: Compounds like 17-AAG (Tanespimycin) and AUY922 (Luminespib) represent the canonical class of Hsp90 inhibitors. They competitively bind to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity. This disruption of the chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.
Hsp90-Cdc37 Interaction Disruptors: This compound , along with its analogue Conglobatin A, employs a distinct and more targeted mechanism. It acts as a protein-protein interaction (PPI) inhibitor, specifically disrupting the interaction between the N-terminus of Hsp90 and its co-chaperone, Cdc37. Cdc37 is essential for the recruitment and stabilization of a subset of Hsp90 client proteins, particularly protein kinases. By preventing this interaction, this compound selectively affects these kinase clients, leading to their degradation. This mechanism is advantageous as it may offer a more specific therapeutic window and potentially avoid some of the toxicities associated with pan-Hsp90 inhibition.
Quantitative Comparison of Hsp90 Inhibitors
The following table summarizes the available quantitative data for this compound and comparator Hsp90 inhibitors. It is important to note that direct quantitative data for the Hsp90 inhibitory activity of this compound is limited. The provided data for Conglobatin A, a close structural analogue, in a Hsp90-Cdc37 interaction assay is included as a reference point.
| Inhibitor | Target/Mechanism | Assay Type | IC50 Value | Cell Line/System |
| This compound | Hsp90-Cdc37 Interaction | Cytotoxicity (NS-1 Myeloma) | 0.45 µg/mL | NS-1 |
| Conglobatin A | Hsp90-Cdc37 Interaction | Split Renilla Luciferase | 23 ± 6 µM | Cell lysate |
| 17-AAG | Hsp90 N-terminal ATPase | Cell-free assay | 5 nM | - |
| Cell Proliferation (JIMT-1) | 10 nM | JIMT-1 | ||
| Cell Proliferation (SKBR-3) | 70 nM | SKBR-3 | ||
| AUY922 | Hsp90 N-terminal ATPase | Fluorescence Polarization (Hsp90α) | 13 nM | - |
| Fluorescence Polarization (Hsp90β) | 21 nM | - | ||
| Cell Proliferation (NSCLC cell lines) | < 100 nM | 41 cell lines |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize Hsp90 inhibitors.
Hsp90-Cdc37 Interaction Assay (Split-Luciferase Complementation)
This assay is designed to quantify the disruption of the Hsp90-Cdc37 protein-protein interaction in a cellular context.
-
Construct Preparation: Hsp90 and Cdc37 are fused to the N-terminal (NRL) and C-terminal (CRL) fragments of Renilla luciferase, respectively.
-
Cell Transfection: HEK293 cells are co-transfected with the NRL-Hsp90 and Cdc37-CRL constructs.
-
Inhibitor Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Luminescence Measurement: The interaction between Hsp90 and Cdc37 brings the two luciferase fragments into close proximity, reconstituting enzyme activity. The resulting luminescence is measured using a luminometer. A decrease in luminescence indicates disruption of the interaction.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Hsp90 Client Protein Degradation Assay (Western Blot)
This assay assesses the downstream effects of Hsp90 inhibition on the stability of its client proteins.
-
Cell Treatment: Cancer cell lines (e.g., breast cancer lines like MCF-7 or SKBR3) are treated with the Hsp90 inhibitor at various concentrations and for different time points.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands. A decrease in the band intensity of client proteins indicates their degradation.
Co-Immunoprecipitation (Co-IP) for Hsp90-Client Interaction
This technique is used to confirm the physical interaction between Hsp90 and its client proteins and how this is affected by inhibitors.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for Hsp90, which is coupled to agarose or magnetic beads. This captures Hsp90 and any interacting proteins.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against specific client proteins to confirm their presence in the Hsp90 complex.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Hsp90 signaling pathway and points of inhibition.
Caption: Workflow of key Hsp90 inhibitor characterization assays.
Conclusion
This compound represents a promising class of Hsp90 inhibitors that function by disrupting the Hsp90-Cdc37 protein-protein interaction. This mechanism offers the potential for a more targeted therapeutic approach compared to classical ATP-competitive inhibitors. While direct quantitative data on the Hsp90 inhibitory activity of this compound is still emerging, the available evidence, including data from its close analogue Conglobatin A, strongly supports its role as an Hsp90 pathway modulator. Further studies are warranted to fully elucidate its potency and selectivity, which will be crucial for its future development as a potential therapeutic agent.
Conglobatin C1: Unraveling its Differential Effects on Cancer and Normal Cells Remains a Scientific Challenge
Despite initial indications of selective cytotoxicity against cancer cells, a comprehensive analysis of Conglobatin C1's differential effects on malignant versus normal cells is currently hampered by a significant lack of publicly available experimental data. While a potent cytotoxic effect has been observed in a specific cancer cell line, crucial information regarding its impact on healthy cells, its precise mechanism of action, and comparative efficacy against established anticancer agents is not yet available in the scientific literature.
This compound, a naturally occurring macrodiolide, has demonstrated cytotoxic activity against the NS-1 myeloma cell line with a reported half-maximal inhibitory concentration (IC50) of 1.05 µg/ml. An analogue, Conglobatin C2, exhibited even greater potency with an IC50 of 0.45 µg/ml against the same cell line. The term "selectively" has been used in the context of this cytotoxicity, suggesting a potential therapeutic window. However, without quantitative data on its effects on non-cancerous cell lines, the true selectivity and safety profile of this compound remain undetermined.
Mechanism of Action: A Black Box
A significant knowledge gap exists concerning the molecular mechanisms by which this compound exerts its cytotoxic effects. There is currently no published research detailing its influence on key cellular signaling pathways often implicated in cancer, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Understanding whether this compound inhibits or modulates this pathway is critical for elucidating its mode of action and identifying potential biomarkers for sensitivity.
Similarly, the role of this compound in inducing apoptosis, or programmed cell death, is unknown. Apoptosis is a crucial mechanism by which many anticancer therapies eliminate malignant cells. Key apoptotic pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, are common targets for drug development. Investigations into whether this compound activates caspases, alters the expression of pro- and anti-apoptotic proteins, or disrupts mitochondrial function are necessary to understand its cell-killing mechanism.
Comparative Efficacy: An Unanswered Question
To date, no studies have been published that directly compare the efficacy of this compound with other established chemotherapeutic agents. Such comparative studies are essential for assessing its potential clinical utility and identifying cancer types where it might offer an advantage over existing treatments.
Future Directions
The preliminary cytotoxic data for this compound against a myeloma cell line are promising. However, to establish its potential as a viable anticancer agent, further extensive research is imperative. Future studies should prioritize:
-
Determining the cytotoxicity of this compound against a panel of normal, non-cancerous cell lines to establish its selectivity index.
-
Investigating the molecular mechanism of action , with a focus on its effects on the PI3K/Akt/mTOR signaling pathway and the induction of apoptosis.
-
Conducting comparative studies against standard-of-care anticancer drugs across a range of cancer cell lines.
Without this fundamental data, a comprehensive and objective comparison guide on the differential effects of this compound on cancer versus normal cells cannot be constructed. The scientific community awaits further research to unlock the therapeutic potential of this natural product.
Experimental Protocols
As there is no specific published experimental data on the mechanism of action of this compound, detailed protocols for key experiments that would be necessary to elucidate its function are provided below as a template for future research.
Cytotoxicity Assay (MTT Assay)
This assay would be used to determine the IC50 values of this compound in both cancer and normal cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µg/ml) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for PI3K/Akt/mTOR Pathway Analysis
This technique would be used to assess the effect of this compound on the phosphorylation status of key proteins in this signaling pathway.
-
Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR, as well as downstream effectors like p70S6K and 4E-BP1.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay would be used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing Potential Mechanisms
While the specific pathways affected by this compound are unknown, the following diagrams illustrate the general structure of the PI3K/Akt/mTOR pathway and the apoptotic cascade, which would be the focus of future mechanistic studies.
Figure 1: The PI3K/Akt/mTOR Signaling Pathway.
Figure 2: The Intrinsic and Extrinsic Apoptosis Pathways.
A Head-to-Head Comparison of Conglobatin Analogues for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Conglobatin, a C2-symmetric macrodiolide originally isolated from Streptomyces conglobatus, has garnered significant interest in the scientific community for its potent antitumor activity. This natural product exerts its therapeutic effects by inhibiting Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins. The disruption of the Hsp90-Cdc37 protein-protein interaction by Conglobatin leads to the degradation of Hsp90 client proteins, ultimately inducing apoptosis in cancer cells. Recent research has led to the discovery of several Conglobatin analogues with potentially enhanced cytotoxic profiles. This guide provides a head-to-head comparison of these analogues, presenting key experimental data and detailed methodologies to inform preclinical research and drug development efforts.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of Conglobatin and its recently discovered analogues, Conglobatins B1, C1, and C2, was evaluated against the NS-1 myeloma cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data reveals that several analogues exhibit significantly greater potency than the parent compound.
| Compound | Cell Line | IC50 (µg/mL)[1] |
| Conglobatin | NS-1 Myeloma | 1.39 |
| Conglobatin B1 | NS-1 Myeloma | 0.084 |
| Conglobatin C1 | NS-1 Myeloma | 1.05 |
| Conglobatin C2 | NS-1 Myeloma | 0.45 |
Table 1: Comparative cytotoxic activity of Conglobatin and its analogues against the NS-1 myeloma cell line. Lower IC50 values indicate higher potency. Data sourced from Lacey et al., 2020.[1]
Mechanism of Action: Hsp90 Inhibition
Conglobatin and its analogues function as Hsp90 inhibitors. They specifically bind to the N-terminal domain of Hsp90, thereby disrupting its interaction with the co-chaperone Cdc37. This disruption prevents the proper folding and maturation of Hsp90 client proteins, many of which are critical for cancer cell proliferation and survival. The subsequent degradation of these client proteins triggers a cascade of events leading to cell cycle arrest and apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (Resazurin-Based)
This protocol outlines a representative method for determining the cytotoxic activity of Conglobatin analogues against a cancer cell line, such as the NS-1 myeloma cell line.
1. Cell Culture and Seeding:
-
Culture NS-1 myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the exponential growth phase and determine cell viability using a trypan blue exclusion assay.
-
Seed the cells in a 96-well microplate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of Conglobatin and its analogues in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 hours.
3. Resazurin Assay and Data Analysis:
-
Prepare a 0.15 mg/mL solution of resazurin in phosphate-buffered saline (PBS).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the fluorescence of the resorufin product using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The presented data highlights the potential of Conglobatin analogues as promising anticancer agents. Notably, Conglobatin B1 demonstrates a significant increase in cytotoxic potency compared to the parent compound, making it a compelling candidate for further preclinical investigation. The provided experimental protocol offers a robust framework for researchers to independently verify these findings and explore the activity of these compounds in other cancer models. The elucidation of the Hsp90 inhibitory mechanism provides a clear rationale for the observed cytotoxicity and a basis for future structure-activity relationship studies aimed at developing even more potent and selective Conglobatin-based therapeutics.
References
Unveiling the Therapeutic Promise of Conglobatin C1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Conglobatin C1, a member of the conglobatin family of macrodiolides, has demonstrated notable cytotoxic activity against myeloma cells in preclinical studies. This guide provides an objective comparison of this compound's performance with its structural analogs, supported by available experimental data. It also details the methodologies for the key experiments cited and visualizes the biosynthetic origin and experimental workflow.
In Vitro Cytotoxicity: A Head-to-Head Comparison
This compound has been evaluated for its cytotoxic effects on the NS-1 mouse myeloma cell line. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a direct comparison of its potency against the parent compound, conglobatin, and other analogs.
| Compound | IC50 (µg/mL) against NS-1 Myeloma Cells |
| This compound | 1.05 [1][2] |
| Conglobatin | 1.39[1][2] |
| Conglobatin B1 | 0.084[1][2] |
| Conglobatin C2 | 0.45[1][2] |
Lower IC50 values indicate greater potency.
Experimental Protocols
The evaluation of this compound's cytotoxic activity was performed using a standard in vitro cytotoxicity assay.
Cytotoxicity Assay against NS-1 Myeloma Cell Line
Objective: To determine the concentration of this compound and its analogs required to inhibit the growth of NS-1 myeloma cells by 50% (IC50).
Methodology:
-
Cell Culture: NS-1 mouse myeloma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density.
-
Compound Treatment: A serial dilution of this compound, conglobatin, and other analogs is prepared. The diluted compounds are then added to the wells containing the NS-1 cells. Control wells with untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay. This involves adding the respective reagent to each well, followed by an incubation period to allow for the conversion of the reagent into a colored product by metabolically active cells.
-
Data Analysis: The absorbance in each well is measured using a microplate reader. The IC50 values are then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To understand the origin and experimental evaluation of this compound, the following diagrams illustrate the proposed biosynthetic pathway of its parent compound and the workflow of the cytotoxicity assay.
References
Safety Operating Guide
Navigating the Safe Disposal of Conglobatin C1 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Conglobatin C1, a macrolide dilactone used in research. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.
Quantitative Data Summary
The following table summarizes key quantitative data for Conglobatin and its analogue, this compound, providing a quick reference for its chemical and toxicological properties.
| Property | Value | Compound | Source |
| Molecular Formula | C26H34N2O6 | This compound | [1] |
| Molecular Weight | 470.558 g/mol | This compound | [1] |
| CAS Number | 2673270-37-4 | This compound | [1][2] |
| Oral LD50 (mouse) | > 1 g/kg | Conglobatin | [3] |
| Intraperitoneal LD50 (mouse) | > 1 g/kg | Conglobatin | [3] |
| Solubility | Poor in water; Soluble in ethanol, methanol, DMF, DMSO | Conglobatin | [4] |
| Storage Temperature | -20°C | This compound | [2] |
Disposal Protocol
Given that the safety data for the closely related compound "Conglobatin" indicates it is not classified as hazardous, and it exhibits low acute toxicity, the disposal procedure for this compound should follow standard practices for non-hazardous chemical waste. However, it is imperative to consult and adhere to all applicable local, state, and federal regulations, as requirements can vary.
Step-by-Step Disposal Procedure:
-
Review Institutional Policies: Before initiating any disposal procedure, consult your institution's specific guidelines for chemical waste management. The Environmental Health and Safety (EHS) office is the primary resource for this information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Small Quantities (Solid Form): For trace amounts of solid this compound (e.g., residual powder in a container), the empty container should be managed as non-hazardous solid waste, provided it is not contaminated with other hazardous materials.
-
Solutions of this compound:
-
Solvent Consideration: The disposal method for solutions of this compound is primarily dictated by the solvent used. Since this compound is soluble in organic solvents like ethanol, methanol, DMF, and DMSO, the resulting waste stream must be treated as organic solvent waste.
-
Waste Collection: Collect the waste solution in a designated, properly labeled hazardous waste container for organic solvents. The label should clearly identify the contents, including the solvent and the solute (this compound).
-
Do Not Drain Dispose: Do not dispose of solutions containing organic solvents down the drain.
-
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol) and collect the cleaning materials (e.g., wipes) for disposal as chemical waste.
-
Final Disposal: Arrange for the pickup and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Standard Operating Procedure: Handling and Disposal of Conglobatin C1
This document provides essential guidance on the safe handling and disposal of Conglobatin C1 in a laboratory setting. While the available Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, adopting a cautious approach with robust safety protocols is paramount in a research and drug development environment where the full toxicological profile of a compound may not be fully established.[1] Adherence to these procedures will minimize potential exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the primary defense against accidental exposure. The following PPE is recommended for all procedures involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or latex gloves (double gloving recommended) | Prevents direct skin contact. Double gloving provides an additional barrier. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from potential splashes or aerosols. |
| Lab Coat | Full-length, long-sleeved lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a fume hood for procedures that may generate dust or aerosols. | Minimizes inhalation exposure if particles become airborne. |
Handling Procedures
Engineering controls and safe work practices are critical for minimizing exposure risk.
2.1. Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with the necessary safety and cleanup materials.
2.2. Safe Handling Practices:
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.
-
Minimize Dust: Handle the solid compound carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent the spread of contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.
-
Don PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, gently cover with absorbent paper to avoid raising dust. For liquid spills, contain the spill using absorbent pads or granules.
-
Cleanup:
-
Solid Spills: Carefully wipe up the powder with dampened absorbent paper.
-
Liquid Spills: Use absorbent material to soak up the solution.
-
-
Decontamination: Clean the spill area with a suitable laboratory detergent and then wipe with 70% ethanol.
-
Waste Disposal: All materials used for cleanup must be disposed of as chemical waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused or expired this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and absorbent paper, must be collected in a designated, clearly labeled chemical waste container.
-
Waste Container: Use a sealed, leak-proof container for all this compound waste. The container should be labeled with the contents and the appropriate hazard warnings.
Below is a diagram illustrating the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
